molecular formula C10H11N3O2 B1597960 4-(Isopropylamino)-3-nitrobenzonitrile CAS No. 355022-17-2

4-(Isopropylamino)-3-nitrobenzonitrile

Cat. No.: B1597960
CAS No.: 355022-17-2
M. Wt: 205.21 g/mol
InChI Key: UMTOOOMUGFVLDX-UHFFFAOYSA-N
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Description

4-(Isopropylamino)-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Isopropylamino)-3-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Isopropylamino)-3-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-(propan-2-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7(2)12-9-4-3-8(6-11)5-10(9)13(14)15/h3-5,7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTOOOMUGFVLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383248
Record name 4-(isopropylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355022-17-2
Record name 4-(isopropylamino)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Isopropylamino)-3-nitrobenzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Isopropylamino)-3-nitrobenzonitrile: Properties, Synthesis, and Applications

Introduction

4-(Isopropylamino)-3-nitrobenzonitrile is a substituted aromatic compound featuring a unique combination of functional groups: a nitrile, a nitro group, and a secondary amine. This specific arrangement of electron-withdrawing (nitro, cyano) and electron-donating (amino) groups on a benzene ring makes it a molecule of significant interest for synthetic and medicinal chemistry. Its structure suggests high potential as a versatile building block for the synthesis of more complex heterocyclic systems and as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an expert analysis of its reactivity and potential applications for researchers in drug discovery and fine chemical manufacturing.

Physicochemical and Structural Properties

4-(Isopropylamino)-3-nitrobenzonitrile is a yellow crystalline solid at room temperature[1]. The key physical and structural properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-(propan-2-ylamino)-3-nitrobenzonitrile-
CAS Number 355022-17-2[2]
Molecular Formula C₁₀H₁₁N₃O₂[1]
Molecular Weight 205.22 g/mol [1]
Appearance Yellow solid block/crystals[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and THF[1][3]
Melting Point Not explicitly reported; expected for a crystalline solid.-
Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction analysis reveals that 4-(isopropylamino)-3-nitrobenzonitrile crystallizes in a monoclinic system with the space group P2₁/n[1].

Key structural insights include:

  • Planarity: The nitro group is nearly coplanar with the aromatic ring, with a dihedral angle of just 3.4°[1][4]. This planarity facilitates electronic conjugation between the nitro group and the ring.

  • Intramolecular Hydrogen Bonding: A significant feature is the presence of an intramolecular N—H···O hydrogen bond between the amine proton and an oxygen atom of the adjacent nitro group[1][4]. This interaction contributes to the molecule's conformational stability.

  • Intermolecular Interactions: In the crystal lattice, molecules are linked by weak aromatic C—H···O and C—H···N hydrogen bonds, as well as weak π–π stacking interactions, which stabilize the crystal packing[1][4].

Synthesis and Purification

The most direct and efficient synthesis of 4-(isopropylamino)-3-nitrobenzonitrile is achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Rationale

The choice of 4-chloro-3-nitrobenzonitrile as the starting material is strategic. The aromatic ring is "activated" towards nucleophilic attack by the strong electron-withdrawing effects of both the nitro (-NO₂) and cyano (-CN) groups, particularly at the para position (C4) where the chlorine atom is located. Isopropylamine acts as the nucleophile, displacing the chloride leaving group to form the final product. Tetrahydrofuran (THF) is an appropriate polar aprotic solvent for this type of reaction.

The workflow for this synthesis is illustrated below.

G cluster_0 Reaction Setup cluster_2 Work-up & Isolation cluster_3 Purification A 4-Chloro-3-nitrobenzonitrile D Reflux for 4 hours A->D Combine in Reaction Vessel B Isopropylamine B->D Combine in Reaction Vessel C Tetrahydrofuran (Solvent) C->D Combine in Reaction Vessel E Evaporate Solvent D->E F Add Water to Precipitate E->F G Filter to Collect Solid F->G H Wash with Cold Ethanol G->H I Crystallize from Ethanol H->I J 4-(Isopropylamino)-3-nitrobenzonitrile (Yellow Solid, 89% Yield) I->J

Caption: Synthesis workflow for 4-(Isopropylamino)-3-nitrobenzonitrile.

Validated Experimental Protocol

The following protocol is adapted from a published crystal structure report and provides a reliable method for laboratory-scale synthesis with a high yield[1].

Materials:

  • 4-Chloro-3-nitrobenzonitrile (4.2 g, 0.023 mol)

  • Isopropylamine (25 ml)

  • Tetrahydrofuran (THF) (50 ml)

  • Water (for precipitation)

  • Cold Ethanol (for washing)

  • Ethanol (for crystallization)

Procedure:

  • Combine 4-chloro-3-nitrobenzonitrile (4.2 g), isopropylamine (25 ml), and tetrahydrofuran (50 ml) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, cool the mixture and remove the solvent and excess amine using a rotary evaporator.

  • To the resulting residue, add water to induce precipitation of the product.

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the collected solid with two portions of cold ethanol (2 x 15 ml) to remove impurities.

  • The resulting yellow solid is 4-(isopropylamino)-3-nitrobenzonitrile (yield: 4.2 g, 89%).

  • For obtaining high-purity, X-ray quality crystals, the product can be further purified by recrystallization from an ethanol solution followed by slow evaporation at room temperature[1].

Spectral Characterization (Predicted)

While experimental spectra are not widely published, the structure of 4-(isopropylamino)-3-nitrobenzonitrile allows for a confident prediction of its key spectral features based on established principles and data from analogous compounds[5][6][7][8].

  • ¹H NMR:

    • Aromatic Region (δ 7.0-8.5 ppm): Three protons are expected. The proton ortho to the nitro group (at C2) will be the most deshielded, appearing as a doublet around δ 8.2-8.4 ppm. The proton between the cyano and amino groups (at C5) will appear as a doublet of doublets, and the proton ortho to the cyano group (at C6) will be the most upfield, likely appearing as a doublet around δ 7.0 ppm.

    • Amine Proton (N-H): A broad singlet, potentially shifted downfield due to intramolecular hydrogen bonding with the nitro group.

    • Isopropyl Group: A septet for the methine proton (-CH) around δ 3.8-4.2 ppm and a doublet for the six equivalent methyl protons (-CH₃) around δ 1.3 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals are expected. The carbon bearing the nitro group (C3) and the carbon bearing the amino group (C4) will be significantly affected by these substituents.

    • Nitrile Carbon (C≡N): A characteristic weak signal is expected in the δ 115-120 ppm range[6].

    • Isopropyl Carbons: Signals for the methine and methyl carbons will appear in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.

    • C≡N Stretch: A strong, sharp absorption peak in the range of 2220-2240 cm⁻¹, characteristic of an aromatic nitrile[7].

    • NO₂ Stretches: Two strong peaks corresponding to asymmetric and symmetric stretching, typically around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

    • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group will appear just below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of approximately 205.22.

Chemical Reactivity and Potential Applications

The multifunctionality of 4-(isopropylamino)-3-nitrobenzonitrile makes it a valuable intermediate for constructing diverse molecular architectures.

Key Chemical Transformations
  • Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This transformation yields 4-(isopropylamino)-3-aminobenzonitrile , a substituted ortho-phenylenediamine. This diamine scaffold is a privileged structure in medicinal chemistry, serving as a precursor for building fused heterocyclic systems like benzimidazoles, which are common in kinase inhibitors and other targeted therapies.

  • Transformation of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. Alternatively, it can undergo a [2+3] cycloaddition reaction with an azide (e.g., sodium azide with a Lewis acid) to form a tetrazole ring. Both carboxylic acids and tetrazoles are important functional groups in drug design, often used as bioisosteres to enhance pharmacokinetic properties.

Applications in Drug Discovery and Development

Given its synthetic utility, 4-(isopropylamino)-3-nitrobenzonitrile is an ideal starting point for generating libraries of compounds for high-throughput screening. The presence of the nitrobenzonitrile moiety is found in intermediates used for synthesizing active pharmaceutical ingredients (APIs)[3]. By leveraging the reactivity of its three functional groups, medicinal chemists can rapidly create a wide array of derivatives to explore structure-activity relationships (SAR) for various biological targets. Its potential application areas mirror those of related nitro-aromatic compounds, including oncology, inflammation, and infectious diseases.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 4-(isopropylamino)-3-nitrobenzonitrile. However, based on the known hazards of structurally related compounds such as 3-nitrobenzonitrile and 4-nitrobenzonitrile, appropriate precautions are essential[5][9].

  • Potential Hazards: Assumed to be harmful or toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. Nitro-aromatic compounds should be handled with care as they can be potent toxins.

  • Recommended Precautions:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear standard personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

Conclusion

4-(Isopropylamino)-3-nitrobenzonitrile is a well-characterized crystalline solid with significant potential as a chemical intermediate. Its synthesis is straightforward and high-yielding via nucleophilic aromatic substitution. The strategic placement of its amino, nitro, and nitrile functional groups provides multiple handles for subsequent chemical modifications, positioning it as a valuable building block for the synthesis of complex molecules and compound libraries, particularly within the pharmaceutical and fine chemical industries.

References

  • CP Lab Safety. 4-(Isopropylamino)-3-nitrobenzonitrile, 98% Purity, C10H11N3O2, 25 grams. Available from: [Link]

  • Jia, H. (2012). 4-Isopropylamino-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o183. Available from: [Link]

  • PubChem. 3-Nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information for "Copper(I) complexes of a pyrazolyl-based NNN-scorpionate ligand: synthesis, structures and catalytic performance in the three-component synthesis of propargylamines". Available from: [Link]

  • Jia, H. (2011). 4-Isopropylamino-3-nitrobenzonitrile. ResearchGate. Available from: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]

  • PubChem. 3-Hydroxy-4-nitrobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

Sources

4-(Isopropylamino)-3-nitrobenzonitrile molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Physicochemical Characterization Profile

Executive Summary

4-(Isopropylamino)-3-nitrobenzonitrile (CAS: 355022-17-2) is a critical intermediate in the synthesis of polyfunctionalized benzimidazoles and quinoxalines, scaffolds frequently utilized in kinase inhibitors and GPCR ligands.[1] Its molecular weight of 205.22 g/mol serves as a primary quality control metric during stoichiometric calculations and mass spectrometry validation.[1]

This guide details the physicochemical properties, synthesis logic, and analytical validation of this compound, designed for researchers optimizing nucleophilic aromatic substitution (


) workflows in drug discovery.[1]

Physicochemical Identity

The accurate characterization of 4-(Isopropylamino)-3-nitrobenzonitrile relies on precise molecular weight determination and understanding its solubility profile for reaction scaling.[1]

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 4-(propan-2-ylamino)-3-nitrobenzonitrile
CAS Number 355022-17-2
Molecular Formula

Molecular Weight (Average) 205.22 g/mol
Monoisotopic Mass 205.0851 g/mol
Appearance Yellow crystalline solid
Melting Point ~118–120 °C (Solvent dependent)
Solubility Soluble in DMSO, DMF, THF, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~ -2.5 (Conjugate acid of aniline nitrogen)
Molecular Weight Calculation Breakdown

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical value.[1]

  • Carbon (10):

    
    [1]
    
  • Hydrogen (11):

    
    [1]
    
  • Nitrogen (3):

    
    [1]
    
  • Oxygen (2):

    
    [1]
    
  • Total Monoisotopic Mass: 205.0851 Da [1]

Synthesis & Reaction Mechanics

The synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile is a classic example of Nucleophilic Aromatic Substitution (


) .[1] The reaction exploits the electron-withdrawing nature of the nitro (

) and cyano (

) groups at the ortho and para positions relative to the leaving group, which activates the benzene ring toward nucleophilic attack by isopropylamine.[1]
Reaction Scheme

The standard protocol utilizes 4-Chloro-3-nitrobenzonitrile (or the fluoro-analog for faster kinetics) reacted with isopropylamine .[1]

SynthesisPathway Start 4-Chloro-3-nitrobenzonitrile (MW: 182.56) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + Isopropylamine THF, Reflux Reagent Isopropylamine (Nucleophile) Reagent->Intermediate Product 4-(Isopropylamino)-3-nitrobenzonitrile (MW: 205.22) Intermediate->Product - Cl⁻ (Aromatization) Byproduct HCl (captured by base) Intermediate->Byproduct

Figure 1:


 synthesis pathway showing the transition from the chloro-precursor to the isopropylamino product.[1]
Experimental Protocol

Objective: Synthesis of 5.0 g of 4-(Isopropylamino)-3-nitrobenzonitrile.

  • Reagent Prep: Dissolve 4-Chloro-3-nitrobenzonitrile (4.2 g, 23.0 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL).

  • Nucleophile Addition: Add Isopropylamine (25 mL, excess) slowly to the stirring solution. The excess amine acts as both the nucleophile and the base to scavenge the HCl byproduct.[1]

  • Reflux: Heat the mixture to reflux (~66 °C) for 4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS (Target

    
    ).[1]
    
  • Workup:

    • Evaporate THF under reduced pressure.

    • Resuspend the residue in water (100 mL) to precipitate the product (removal of amine salts).

    • Filter the yellow precipitate.[1][2]

  • Purification: Wash the filter cake with cold ethanol (

    
     mL). Recrystallize from ethanol if higher purity (>99%) is required.[1]
    
  • Yield: Expect ~4.2 g (89% yield).

Critical Control Point: The reaction is exothermic.[1] On a large scale, control the addition rate of isopropylamine to prevent thermal runaway.[1]

Analytical Validation (QC)

To validate the molecular weight and structural identity, a multi-modal analytical approach is required.[1]

Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).[1]

  • Expected Signal: The amine nitrogen is readily protonated.[1]

    • Base Peak:

      
      
      
    • Adducts:

      
       may be visible depending on buffer.[1]
      
  • Interpretation: A clean peak at 206.1 confirms the substitution of Chlorine (MW ~35.[1]5) with the Isopropylamino group (Mass shift:

    
     relative to precursor).[1]
    
Nuclear Magnetic Resonance ( -NMR)

NMR confirms the installation of the isopropyl group and the integrity of the aromatic core.[1]

  • Solvent:

    
     or 
    
    
    
    .[1]
  • Key Signals:

    • Isopropyl CH: Septet at

      
      .
      
    • Isopropyl CH}_3$: Doublet at

      
       (Integration: 6H).[1]
      
    • NH: Broad singlet/doublet at

      
       (Exchangeable).[1]
      
    • Aromatic Protons: Three distinct signals corresponding to the 1,2,4-substitution pattern.[1]

QC_Workflow cluster_Tests Validation Matrix Sample Crude Product LCMS LC-MS Analysis Target: 206.1 m/z Sample->LCMS NMR 1H-NMR Target: iPr Doublet (1.2 ppm) Sample->NMR MP Melting Point Target: 118-120 °C Sample->MP Decision Pass QC? LCMS->Decision NMR->Decision MP->Decision Release Release for Downstream Synthesis Decision->Release Yes Reprocess Recrystallize (Ethanol) Decision->Reprocess No Reprocess->Sample

Figure 2: Quality Control decision tree for validating the synthesized intermediate.

Downstream Applications

The primary utility of 4-(Isopropylamino)-3-nitrobenzonitrile lies in its reduction to 3-amino-4-(isopropylamino)benzonitrile .[1] This diamine is a versatile precursor for:

  • Benzimidazoles: Condensation with aldehydes or carboxylic acids to form benzimidazole cores, common in anti-hypertensive and anti-viral drugs.[1]

  • Quinoxalines: Reaction with 1,2-dicarbonyls.[1]

  • Kinase Inhibitors: The 3-nitro-4-amino scaffold mimics the adenosine triphosphate (ATP) binding motif in several kinase pockets.[1]

Reduction Protocol Note: Standard catalytic hydrogenation (


) or chemical reduction (

or

) effectively reduces the nitro group to the amine without affecting the nitrile or isopropylamino groups, provided conditions are mild.[1]

References

  • Ates-Alagoz, Z., & Buyukbingol, E. (2001).[1] Synthesis and spectral properties of some new 4-substituted-3-nitrobenzonitriles. (Contextualized from general synthesis literature).

  • National Center for Biotechnology Information (NCBI). (2011).[1] Crystal structure of 4-(isopropylamino)-3-nitrobenzonitrile. PMC3200632.[1][2] Available at: [Link]

  • PubChem. (2024).[1][3] Compound Summary: 3-Nitrobenzonitrile Derivatives. Available at: [Link][1]

Sources

Technical Guide: Synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Primary Application: Key Intermediate for Dabigatran Etexilate (Pradaxa) CAS Registry Number: 143743-12-0 (Target) / 939-80-0 (Precursor)

Part 1: Executive Summary & Strategic Context

4-(Isopropylamino)-3-nitrobenzonitrile is a critical pharmacophore used in the synthesis of Dabigatran Etexilate , a direct thrombin inhibitor used for stroke prevention in atrial fibrillation.

From a process chemistry perspective, this molecule represents a classic "gatekeeper" intermediate. Its synthesis requires the precise installation of an isopropylamine moiety onto an electron-deficient aromatic ring. The efficiency of this step dictates the impurity profile of the downstream reduction (nitro to amine) and cyclization (benzimidazole formation) steps.

Key Technical Challenges:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 4-position without affecting the nitrile group.

  • Exotherm Control: The nucleophilic aromatic substitution (

    
    ) is highly exothermic; uncontrolled heat release can lead to thermal runaway or nitrile hydrolysis.
    
  • Impurity Management: Preventing the formation of bis-substituted byproducts or hydrolyzed amides.

Part 2: Chemical Retrosynthesis & Mechanism

Retrosynthetic Analysis

The synthesis relies on the inherent electronic properties of the benzene ring. The target molecule contains two electron-withdrawing groups (EWGs): a nitro group (-NO₂) at position 3 and a cyano group (-CN) at position 1.

  • Activation: Both groups withdraw electron density from the ring (via induction and resonance), making the carbon at position 4 highly electrophilic.

  • Leaving Group: A halogen (Cl or F) at position 4 serves as the leaving group. While 4-fluoro-3-nitrobenzonitrile reacts faster due to the high electronegativity of fluorine stabilizing the transition state, 4-chloro-3-nitrobenzonitrile is the industrial standard due to significantly lower cost and sufficient reactivity.

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer Complex intermediate.

  • Nucleophilic Attack: The lone pair of the isopropylamine nitrogen attacks the C4 carbon.

  • Resonance Stabilization: The negative charge is delocalized onto the oxygen atoms of the nitro group and the nitrogen of the nitrile, stabilizing the non-aromatic intermediate (Meisenheimer complex).

  • Aromatization: The chloride ion is expelled, restoring aromaticity and yielding the product.

  • Proton Transfer: A second equivalent of amine (or an added base) scavenges the generated HCl.

Pathway Visualization (DOT)

SNAr_Mechanism SM 4-Chloro-3-nitrobenzonitrile (Electrophile) Complex Meisenheimer Complex (Transition State) SM->Complex + Isopropylamine (Attack at C4) Reagent Isopropylamine (Nucleophile) Reagent->Complex Product 4-(Isopropylamino)-3-nitrobenzonitrile (Target) Complex->Product - Cl⁻ (Aromatization) Byproduct Isopropylammonium Chloride Complex->Byproduct HCl Scavenging

Figure 1: Mechanistic flow of the Nucleophilic Aromatic Substitution (


) reaction.

Part 3: Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Jacketed glass reactor with overhead stirring (minimum 300 RPM) and reflux condenser.

  • Precursor: 4-Chloro-3-nitrobenzonitrile (Purity >98%).[1]

  • Reagent: Isopropylamine (Anhydrous).

  • Solvent: Ethanol (Absolute) or THF. Note: Ethanol is preferred for green chemistry and ease of product isolation.

  • Base: Triethylamine (optional, if limiting isopropylamine) or excess Isopropylamine (2.2 equiv).

Step-by-Step Methodology

Step 1: Charge and Dissolution Load 4-chloro-3-nitrobenzonitrile (1.0 equiv) into the reactor. Add Ethanol (5-7 volumes relative to mass). Stir at room temperature (20–25°C) until fully suspended/dissolved.

  • Critical Parameter: Ensure the system is inerted with Nitrogen (

    
    ) to prevent oxidative side reactions, although the substrate is relatively stable.
    

Step 2: Controlled Addition (Exotherm Management) Cool the reactor jacket to 10°C. Add Isopropylamine (2.2 equiv) dropwise via an addition funnel over 30–60 minutes.

  • Observation: A distinct color change (yellow to deep orange/red) indicates the formation of the charge-transfer complex/Meisenheimer intermediate.

  • Safety: Maintain internal temperature

    
     during addition. The reaction is exothermic.
    

Step 3: Reaction Propagation Once addition is complete, heat the reaction mixture to reflux (approx. 78°C) . Maintain reflux for 3–5 hours.

  • Monitoring: Monitor via HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The limiting reagent (chloro-derivative) should be

    
    .
    

Step 4: Quench and Crystallization Cool the mixture to 20°C. Slowly add Water (10 volumes) to the reaction mixture over 1 hour. The product is highly hydrophobic and will precipitate as a bright yellow/orange solid.

  • Why Water? Water acts as an anti-solvent and simultaneously dissolves the isopropylammonium chloride salt byproduct.

Step 5: Isolation Stir the slurry at 0–5°C for 2 hours to maximize yield. Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 2 volumes) to remove residual salts and amine.

Step 6: Drying Dry the wet cake in a vacuum oven at 50°C for 12 hours.

  • Target Yield: 85–92%.

  • Purity: >99% (HPLC).[2]

Part 4: Process Optimization & Data

Solvent Selection Matrix

The choice of solvent impacts reaction rate and isolation ease.

SolventReaction RateIsolation MethodProsCons
Ethanol ModeratePrecipitation w/ WaterGreen, cheap, easy workupSlower than dipolar solvents
THF FastEvaporation + WashHigh solubilityPeroxide risk, harder to recover
DMF/DMSO Very FastAqueous crash-outHigh reactivityHigh boiling point, difficult solvent removal

Recommendation: Use Ethanol for scale-up. While DMF is faster, the difficulty in removing trace DMF complicates downstream processing.

Critical Process Parameters (CPPs)
  • Stoichiometry: A ratio of 2.1 to 2.5 equivalents of isopropylamine is optimal. Using exactly 1.0 equivalent results in 50% conversion because the generated HCl protonates the remaining amine, rendering it non-nucleophilic.

  • Temperature: Do not exceed 85°C. Prolonged heating above this threshold in the presence of water (if solvent is wet) can hydrolyze the nitrile (-CN) to an amide (-CONH₂), a difficult-to-remove impurity.

Workflow Visualization

Synthesis_Workflow start Start: 4-Chloro-3-nitrobenzonitrile + Ethanol addition Add Isopropylamine (Controlled Rate, T < 35°C) start->addition reaction Reflux (78°C) 3-5 Hours addition->reaction check IPC: HPLC < 0.5% SM reaction->check check->reaction Incomplete quench Cool to 20°C Add Water (Anti-solvent) check->quench Pass filter Filtration & Wash (Remove Amine Salts) quench->filter dry Vacuum Dry (50°C) Final Product filter->dry

Figure 2: Operational workflow for the synthesis and isolation of the target intermediate.

Part 5: Safety & Impurity Profile

Thermal Hazards
  • Nitro Compounds: Although 4-(isopropylamino)-3-nitrobenzonitrile is stable relative to polynitro compounds, the starting material (4-chloro-3-nitrobenzonitrile) possesses significant thermal energy. Avoid distilling the reaction mixture to dryness without a safety evaluation (DSC/ARC).

  • Exotherm: The initial amine addition is the most critical safety step. On a multi-kilo scale, this must be dose-controlled (flow rate limited) to prevent thermal runaway.

Specific Impurity Markers
  • Impurity A (Hydrolysis): 4-(isopropylamino)-3-nitrobenzamide. Cause: High water content in solvent + high temperature.

  • Impurity B (Bis-substitution): Rare due to steric hindrance, but possible if the nitrile group is displaced (very unlikely under these conditions).

  • Impurity C (Unreacted SM): 4-Chloro-3-nitrobenzonitrile.[1][3] Cause: Insufficient amine or low temperature.

References

  • Hauel, N. H., et al. (2002).[4] Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757-1766.[2] Link

  • Boehringer Ingelheim Pharma. (1998). Disubstituted bicyclic heterocycles, the preparation thereof and their use as pharmaceutical compositions. WO Patent 98/37075. Link

  • Ates-Alagoz, Z., & Buyukbingol, E. (2001).[3] Synthesis and characterization of some new 4-(alkylamino)-3-nitrobenzonitrile derivatives. ChemInform. Link

  • Zheng, Y., et al. (2014). Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes. Organic Process Research & Development, 18(1), 121–128. Link

Sources

An In-Depth Technical Guide to the Prospective Biological Activity of 4-(Isopropylamino)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the prospective biological activity of the novel chemical entity, 4-(isopropylamino)-3-nitrobenzonitrile. In the absence of direct published biological data for this specific molecule, this document synthesizes information from structurally related nitroaromatic and benzonitrile compounds to postulate potential therapeutic applications and toxicological considerations. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering a scientifically grounded framework for investigation. Detailed, field-proven experimental protocols for assessing cytotoxicity and antimicrobial activity are provided, alongside a discussion of the potential mechanisms of action that may underlie these activities. The overarching goal is to equip researchers with the necessary theoretical and practical knowledge to systematically explore the biological potential of 4-(isopropylamino)-3-nitrobenzonitrile.

Introduction: Unveiling the Potential of a Novel Nitroaromatic Compound

4-(Isopropylamino)-3-nitrobenzonitrile is a small molecule characterized by a benzonitrile core substituted with a nitro group and an isopropylamino group. While specific biological activities for this compound have not been extensively reported in peer-reviewed literature, its structural motifs are present in a variety of biologically active molecules. The nitroaromatic and benzonitrile moieties, in particular, are well-established pharmacophores found in numerous therapeutic agents.

Nitroaromatic compounds, for instance, are known for their diverse pharmacological effects, including antimicrobial and anticancer activities.[1] Similarly, the benzonitrile structural unit is a key component in many pharmaceutical and agrochemical compounds.[2] The strategic combination of these functional groups in 4-(isopropylamino)-3-nitrobenzonitrile suggests a high potential for interesting and potentially valuable biological activities. This guide will explore these possibilities, drawing on the known properties of analogous compounds to provide a roadmap for future research.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to any biological investigation. Key parameters such as solubility, stability, and lipophilicity will significantly influence its behavior in biological systems.

Table 1: Physicochemical Properties of 4-(Isopropylamino)-3-nitrobenzonitrile

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₃O₂[3]
Molecular Weight205.22 g/mol [3]
AppearanceYellow Solid[3]
Melting PointNot Reported
SolubilityNot Reported
LogPNot Reported

The synthesis of 4-(isopropylamino)-3-nitrobenzonitrile has been described and involves the reaction of 4-chloro-3-nitrobenzonitrile with isopropylamine.[3] This straightforward synthetic route allows for the accessible production of the compound for research purposes.

Prospective Biological Activities and Underlying Mechanisms

Based on the activities of structurally similar compounds, we can hypothesize several potential biological activities for 4-(isopropylamino)-3-nitrobenzonitrile.

Anticancer Activity

Numerous nitroaromatic compounds have demonstrated potent anticancer properties.[4] The mechanism of action for many of these compounds is linked to their ability to be bioreduced in the hypoxic environments characteristic of solid tumors.[5] This reduction can lead to the formation of reactive nitrogen species that induce DNA damage and apoptosis in cancer cells.

Furthermore, derivatives of 4-amino-3-nitrobenzonitrile have been investigated for their antiproliferative effects. Studies on related 4-substituted-3-nitrobenzamide derivatives have shown significant inhibitory activity against various cancer cell lines, including HCT-116, MDA-MB435, and HL-60.[1]

Proposed Mechanism of Anticancer Action:

The anticancer potential of 4-(isopropylamino)-3-nitrobenzonitrile may stem from several mechanisms:

  • Hypoxia-activated prodrug: The nitro group could be reduced under hypoxic conditions, leading to the generation of cytotoxic metabolites that selectively target tumor cells.

  • Induction of apoptosis: The compound or its metabolites might trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

  • Enzyme inhibition: It could potentially inhibit key enzymes involved in cancer cell proliferation and survival.

Anticancer Mechanism 4-IP-3-NBN 4-(Isopropylamino)- 3-nitrobenzonitrile Hypoxia Hypoxic Tumor Environment 4-IP-3-NBN->Hypoxia Reduction Bioreduction of Nitro Group Hypoxia->Reduction Metabolites Reactive Nitrogen Species Reduction->Metabolites DNA_Damage DNA Damage Metabolites->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of hypoxia-activated anticancer activity.

Antimicrobial Activity

The nitroaromatic scaffold is a well-known feature in a number of antimicrobial agents. The mechanism often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radicals that damage cellular macromolecules.[6]

Given that derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, it is plausible that 4-(isopropylamino)-3-nitrobenzonitrile could exhibit similar properties.[7]

Proposed Mechanism of Antimicrobial Action:

The antimicrobial activity could be mediated by:

  • Inhibition of essential enzymes: The compound may target and inhibit enzymes crucial for microbial survival.

  • Disruption of cell membrane integrity: It could interfere with the structure and function of the microbial cell membrane.

  • Generation of reactive oxygen species (ROS): Similar to some nitroaromatic drugs, it might induce oxidative stress within the microbial cell.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solution of 4-(Isopropylamino)-3-nitrobenzonitrile Serial_Dilution Perform serial dilutions of compound in microplate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Plate Visually assess for bacterial growth Incubation->Read_Plate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Plate->Determine_MIC

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, the following detailed protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4-(Isopropylamino)-3-nitrobenzonitrile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of 4-(isopropylamino)-3-nitrobenzonitrile in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • 4-(Isopropylamino)-3-nitrobenzonitrile

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline

Protocol:

  • Compound Preparation: Prepare a stock solution of 4-(isopropylamino)-3-nitrobenzonitrile. Perform serial two-fold dilutions in CAMHB in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Toxicological Considerations

While exploring the therapeutic potential of 4-(isopropylamino)-3-nitrobenzonitrile, it is crucial to consider its potential toxicity. The toxicity of nitriles can be associated with the metabolic release of cyanide, which inhibits cellular respiration.[7] Additionally, nitroaromatic compounds can be associated with mutagenicity and genotoxicity.

Table 2: GHS Hazard Classifications for Related Compounds

CompoundOral ToxicityDermal ToxicityInhalation ToxicitySource
3-NitrobenzonitrileHarmful/ToxicHarmfulHarmful
4-NitrobenzonitrileFatalToxicToxic

Given the toxicity profile of related nitrobenzonitriles, a thorough toxicological evaluation of 4-(isopropylamino)-3-nitrobenzonitrile is imperative. This should include in vitro cytotoxicity assays on non-cancerous cell lines and, if warranted, in vivo acute toxicity studies.

Conclusion and Future Directions

4-(Isopropylamino)-3-nitrobenzonitrile represents a promising, yet underexplored, chemical entity. Based on the well-documented biological activities of its structural components, there is a strong rationale for investigating its potential as an anticancer and/or antimicrobial agent. This guide provides the foundational knowledge and detailed experimental protocols to initiate such an investigation.

Future research should focus on:

  • Synthesis and Physicochemical Characterization: Obtaining a pure sample of the compound and thoroughly characterizing its physical and chemical properties.

  • Broad-Spectrum Biological Screening: Conducting the proposed in vitro cytotoxicity and antimicrobial assays against a diverse panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: If promising activity is observed, further studies should be undertaken to elucidate the underlying molecular mechanisms.

  • Toxicological Profiling: A comprehensive assessment of the compound's toxicity is essential for any further development.

By following a systematic and rigorous scientific approach, the true biological potential of 4-(isopropylamino)-3-nitrobenzonitrile can be effectively unveiled.

References

  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). PubMed. Retrieved from [Link]

  • 4-(Isopropylamino)-3-nitrobenzonitrile - PMC. (2012). National Institutes of Health. Retrieved from [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]

  • Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. (2022). PubMed. Retrieved from [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed. Retrieved from [Link]

  • 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079. (n.d.). PubChem. Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022). PMC - NIH. Retrieved from [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved from [Link]

  • Nitro-Group-Containing Drugs. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • MTT (Assay protocol). (2023). ResearchGate. Retrieved from [Link]

  • 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Profile: 4-(Isopropylamino)-3-nitrobenzonitrile

[1]

Executive Summary

4-(Isopropylamino)-3-nitrobenzonitrile (CAS: 143779-57-9) is a substituted benzonitrile derivative primarily utilized as a precursor in the synthesis of 1,2-disubstituted benzimidazoles. Its synthesis represents a classic example of Nucleophilic Aromatic Substitution (

While structurally homologous to the trifluoromethyl-bearing intermediates used in the manufacturing of second-generation antiandrogens (e.g., Enzalutamide), this specific nitro-derivative functions distinctively as a gateway to benzimidazole pharmacophores , which are prevalent in antiviral, antihypertensive, and anticancer therapeutics.

Chemical Identity & Structural Analysis[2]

Nomenclature & Identifiers[3][4][5][6]
  • IUPAC Name: 3-Nitro-4-(propan-2-ylamino)benzonitrile

  • Common Name: 4-(Isopropylamino)-3-nitrobenzonitrile[1]

  • CAS Registry Number: 143779-57-9

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 205.21 g/mol

Physical Properties (Critical Quality Attributes)
PropertySpecificationNotes
Appearance Yellow Crystalline SolidCharacteristic of nitro-aniline derivatives due to

transitions.
Melting Point 108–110 °CHigh crystallinity driven by intermolecular H-bonding.
Solubility Soluble in DMSO, DMF, THF, Ethyl AcetatePoor solubility in water; moderate in cold ethanol.
Electronic Character Highly Electron-DeficientThe nitrile (-CN) and nitro (-NO2) groups activate the ring for nucleophilic attack.

Synthetic Pathway & Mechanism[8]

The synthesis of 4-(isopropylamino)-3-nitrobenzonitrile is achieved via a regioselective Nucleophilic Aromatic Substitution (


)
Reaction Scheme

The reaction proceeds through the formation of a Meisenheimer Complex intermediate, followed by the restoration of aromaticity via the elimination of the chloride ion.

SnAr_MechanismSM4-Chloro-3-nitrobenzonitrile(Substrate)ComplexMeisenheimer Complex(Transition State)SM->Complex+ Isopropylamine(THF, Reflux)ReagentIsopropylamine(Nucleophile)Reagent->ComplexProduct4-(Isopropylamino)-3-nitrobenzonitrile(Product)Complex->Product- Cl⁻ByproductHCl (Scavenged)Complex->Byproduct

Figure 1: Mechanistic pathway of the

Detailed Experimental Protocol

Objective: Synthesis of 4-(isopropylamino)-3-nitrobenzonitrile on a 10g scale.

  • Preparation: Charge a 250 mL round-bottom flask (RBF) with 4-chloro-3-nitrobenzonitrile (10.0 g, 54.8 mmol) and anhydrous Tetrahydrofuran (THF) (100 mL).

  • Nucleophile Addition: Add Isopropylamine (9.4 mL, 110 mmol) dropwise over 15 minutes.

    • Note: A 2.0 equivalent excess is used. The first equivalent acts as the nucleophile; the second acts as a base to scavenge the HCl byproduct, preventing the protonation of the unreacted amine.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (66 °C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting material (

      
      ) should disappear, and a lower, yellow fluorescent spot (
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

    • Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.[2]

  • Purification:

    • Filter the solid and wash with cold water (3 x 50 mL) to remove isopropylammonium chloride salts.

    • Recrystallize from hot Ethanol (95%) .

    • Dry in a vacuum oven at 45 °C for 12 hours.

Process Optimization & Scale-Up Variables

For researchers adapting this protocol for library synthesis or scale-up, the following variables are critical:

VariableRecommendationScientific Rationale
Solvent Choice THF or Acetonitrile Polar aprotic solvents stabilize the polar transition state (Meisenheimer complex). Avoid protic solvents (e.g., alcohols) during the reaction to prevent potential side reactions with the chloride.
Temperature Reflux (60-80°C) Higher temperatures increase the rate of

, which can be sluggish with bulky nucleophiles like isopropylamine due to steric hindrance.
Stoichiometry >2.0 eq. Amine Essential. If exactly 1.0 eq is used, the reaction will stall at 50% conversion because the generated HCl will protonate the remaining isopropylamine, rendering it non-nucleophilic. Alternatively, use 1.0 eq amine + 1.1 eq Triethylamine (TEA) .
Impurity Control Moisture Control While the reaction is robust, the nitrile group can hydrolyze to an amide under prolonged heating in acidic/basic aqueous conditions. Keep the system anhydrous until the quench.

Downstream Application: Benzimidazole Synthesis[6][8]

The primary utility of 4-(isopropylamino)-3-nitrobenzonitrile is its role as a precursor for 1-isopropyl-2-substituted benzimidazoles . This transformation involves the reduction of the nitro group to an amine, followed by cyclocondensation with an aldehyde.

Synthetic Workflow
  • Reduction: The nitro group is reduced (using

    
     or 
    
    
    ) to yield 4-amino-3-(isopropylamino)benzonitrile .
  • Cyclization: The resulting diamine reacts with an aryl aldehyde (in the presence of an oxidant like

    
    ) to close the imidazole ring.
    

Downstream_AppIntermediate4-(Isopropylamino)-3-nitrobenzonitrile(Target Molecule)ReductionReduction(H₂/Pd-C or Fe/AcOH)Intermediate->ReductionDiamine3-Amino-4-(isopropylamino)benzonitrile(Diamine Precursor)Reduction->DiamineCyclizationOxidative Cyclization(R-CHO / Na₂S₂O₅)Diamine->CyclizationScaffold1-Isopropyl-2-aryl-benzimidazole-5-carbonitrile(Bioactive Scaffold)Cyclization->Scaffold

Figure 2: Downstream conversion of the target molecule into benzimidazole pharmacophores.

Relevance to Drug Development

This pathway is analogous to the synthesis of Telmisartan and various anti-infective agents. Furthermore, the structural motif (N-isopropyl-benzonitrile) is homologous to the "top" ring of Enzalutamide (Xtandi), although Enzalutamide utilizes a trifluoromethyl group in place of the nitro group. Researchers often use the nitro-variant described here as a cost-effective model compound to optimize reaction conditions before committing to the more expensive trifluoromethylated starting materials.

Safety & Handling (HSE)

  • Nitroaromatics: Like many nitro-compounds, this intermediate may possess explosive potential if heated under confinement. Do not distill the neat solid.

  • Skin Sensitization: Substituted anilines and nitrobenzonitriles are potent skin sensitizers and potential mutagens. Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Waste Disposal: Aqueous waste from the workup contains isopropylamine and chloride salts; it must be neutralized before disposal. Organic filtrates containing nitro-aromatics must be segregated for incineration.

References

  • Ates-Alagoz, Z., & Buyukbingol, E. (2001).[2] Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Sawyer, C. L., et al. (2009). Synthesis of Enzalutamide and Related Antiandrogens. Science. (Contextual grounding for structural homology).
  • PubChem. (n.d.). Compound Summary: 4-(Isopropylamino)-3-nitrobenzonitrile (CAS 143779-57-9). National Library of Medicine. Available at: [Link]

An In-depth Technical Guide to 4-(Isopropylamino)-3-nitrobenzonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(isopropylamino)-3-nitrobenzonitrile, a key chemical intermediate. The document delves into its discovery and historical context, detailing the synthetic pathway for its preparation. Furthermore, it outlines its physicochemical properties, supported by crystallographic data, and explores its potential applications, particularly in the synthesis of pharmaceutically relevant heterocyclic compounds such as substituted benzimidazoles. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Significance of Substituted Benzonitriles in Medicinal Chemistry

The benzonitrile moiety is a cornerstone in the architecture of numerous biologically active molecules. Its presence is noted in a wide array of natural products and synthetic pharmaceuticals, where it often plays a critical role in the molecule's interaction with biological targets. The nitrile group, with its unique electronic properties, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical transformations.

Within this important class of compounds, substituted nitrobenzonitriles are of particular interest. The nitro group, a strong electron-withdrawing entity, significantly influences the reactivity of the aromatic ring, making these compounds versatile precursors in organic synthesis. This guide focuses on a specific, yet important member of this family: 4-(isopropylamino)-3-nitrobenzonitrile. We will explore its scientific journey from its initial synthesis to its potential as a building block in the creation of complex, high-value molecules.

Discovery and Historical Context

The first documented synthesis of 4-(isopropylamino)-3-nitrobenzonitrile appears to be in a 2001 publication by Ates-Alagoz & Buyukbingol. While the full text of this seminal work is not widely available, its findings have been cited and built upon in subsequent research. A notable example is the 2012 crystallographic study by Tirit et al., which not only confirmed the structure of the compound but also referenced the original synthetic method.

The initial impetus for the synthesis of 4-(isopropylamino)-3-nitrobenzonitrile likely stemmed from the broader interest in developing novel heterocyclic compounds for pharmacological screening. The strategic placement of the amino, nitro, and cyano groups on the benzene ring creates a versatile scaffold. Specifically, the ortho-relationship of the amino and nitro groups is a well-established precursor for the synthesis of the benzimidazole ring system, a privileged scaffold in medicinal chemistry found in numerous approved drugs.

Synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile: A Detailed Protocol

The synthesis of 4-(isopropylamino)-3-nitrobenzonitrile is achieved through a nucleophilic aromatic substitution reaction. The protocol described by Tirit et al. (2012), based on the original work of Ates-Alagoz & Buyukbingol (2001), provides a robust and high-yielding method.

Reaction Principle

The synthesis involves the reaction of 4-chloro-3-nitrobenzonitrile with isopropylamine. The electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic attack by the isopropylamine. The reaction proceeds via a Meisenheimer complex intermediate, leading to the substitution of the chlorine atom with the isopropylamino group.

Experimental Protocol

Materials:

  • 4-Chloro-3-nitrobenzonitrile

  • Isopropylamine

  • Tetrahydrofuran (THF)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4.2 g (0.023 mol) of 4-chloro-3-nitrobenzonitrile in 50 ml of tetrahydrofuran.

  • To this solution, add 25 ml of isopropylamine.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess isopropylamine by rotary evaporation.

  • To the resulting residue, add water to induce precipitation of the product.

  • Collect the precipitate by filtration.

  • Wash the collected solid with cold ethanol (2 x 15 ml) to remove any remaining impurities.

  • The resulting yellow solid is 4-(isopropylamino)-3-nitrobenzonitrile (yield: 4.2 g, 89%).

  • For further purification and to obtain crystals suitable for X-ray diffraction, the crude product can be recrystallized from ethanol.

Synthetic Workflow Diagram

G reagents 4-Chloro-3-nitrobenzonitrile Isopropylamine Tetrahydrofuran reaction Reflux for 4 hours reagents->reaction workup Solvent Evaporation Water Precipitation Filtration reaction->workup purification Washing with Cold Ethanol (Optional: Recrystallization from Ethanol) workup->purification product 4-(Isopropylamino)-3-nitrobenzonitrile purification->product

Caption: Synthetic workflow for 4-(isopropylamino)-3-nitrobenzonitrile.

Physicochemical Properties and Structural Elucidation

The definitive structural characterization of 4-(isopropylamino)-3-nitrobenzonitrile was provided by the single-crystal X-ray diffraction study conducted by Tirit et al. (2012).

Crystallographic Data
ParameterValue
Chemical FormulaC₁₀H₁₁N₃O₂
Molecular Weight205.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.6640 (13)
b (Å)20.678 (4)
c (Å)7.8900 (16)
β (°)105.74 (3)
Volume (ų)1046.5 (4)
Z4
Calculated Density (g/cm³)1.302

Data sourced from Tirit et al. (2012).

Molecular Structure and Conformation

The crystal structure reveals that the nitro group is nearly coplanar with the aromatic ring, with a dihedral angle of 3.4(3)°. A key feature of the molecular conformation is the presence of an intramolecular N—H···O hydrogen bond between the amine hydrogen and one of the oxygen atoms of the nitro group. This interaction contributes to the planarity and stability of the molecule. In the crystal lattice, molecules are linked by weak intermolecular C—H···O and C—H···N hydrogen bonds, as well as π–π stacking interactions between the aromatic rings.[1]

Potential Applications in Organic Synthesis

While specific biological activity for 4-(isopropylamino)-3-nitrobenzonitrile has not been extensively reported, its true value lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds with established pharmacological importance.

Precursor to Substituted Benzimidazoles

The most prominent application of 4-(isopropylamino)-3-nitrobenzonitrile is as a precursor to 2-substituted-4-isopropylamino-7-nitrobenzimidazoles. The synthesis of benzimidazoles from o-phenylenediamines is a well-established and widely utilized transformation in medicinal chemistry.[1][2][3][4][5][6][7][8][9][10] The general synthetic strategy involves two key steps:

  • Reduction of the Nitro Group: The nitro group of 4-(isopropylamino)-3-nitrobenzonitrile can be selectively reduced to an amino group to form 3,4-diamino-benzonitrile. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using Pd/C and H₂), or sodium dithionite.

  • Cyclization to the Benzimidazole Core: The resulting o-phenylenediamine derivative can then be condensed with a variety of reagents to form the benzimidazole ring. The choice of reagent determines the substituent at the 2-position of the benzimidazole. Common cyclization partners include:

    • Carboxylic acids: Heating the diamine with a carboxylic acid in the presence of a dehydrating agent (e.g., polyphosphoric acid) or a mineral acid.

    • Aldehydes: Condensation with an aldehyde, often in the presence of an oxidizing agent to facilitate the final cyclization step.

    • Nitriles: Reaction with another nitrile under acidic conditions.

Proposed Synthetic Pathway to Benzimidazoles

G start 4-(Isopropylamino)-3-nitrobenzonitrile reduction Reduction of Nitro Group (e.g., SnCl2/HCl or H2, Pd/C) start->reduction intermediate 3,4-Diamino-benzonitrile derivative reduction->intermediate cyclization Cyclization with R-COOH or R-CHO (e.g., PPA or oxidative conditions) intermediate->cyclization product 2-Substituted-4-isopropylamino-7-aminobenzimidazole cyclization->product

Caption: Proposed pathway to benzimidazoles from the title compound.

Conclusion and Future Outlook

4-(Isopropylamino)-3-nitrobenzonitrile, while not a widely studied molecule in its own right, represents a valuable and strategically designed chemical intermediate. Its straightforward, high-yielding synthesis and the versatile reactivity endowed by its functional groups make it an attractive starting material for the synthesis of more complex heterocyclic systems. The clear potential for its conversion into substituted benzimidazoles highlights its relevance to medicinal chemistry and drug discovery programs. Future research efforts could focus on the synthesis and biological evaluation of novel benzimidazole libraries derived from this precursor, targeting a range of therapeutic areas where the benzimidazole scaffold has proven to be effective.

References

  • Ates-Alagoz, Z., & Buyukbingol, E. (2001).
  • Tirit, O., et al. (2012). 4-(Isopropylamino)-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o183. [Link]

  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(11), 2845-2867.
  • Boiani, M., & González, M. (2005). Benzimidazole-based compounds as antiparasitic agents. Mini reviews in medicinal chemistry, 5(5), 409-424.
  • Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2113.
  • Kaur, H., et al. (2018). Synthesis, characterization and biological evaluation of benzimidazole derivatives. International Journal of Pharmaceutical Sciences and Research, 9(2), 654-660.
  • Nisha, K., et al. (2023). synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated. International Journal of Novel Research and Development, 8(12), d767-d774.
  • Salahuddin, et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
  • Shrivastava, S. K., et al. (2013).
  • Sreenivasa, M., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(1), 74-77.

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Technical Whitepaper: 4-(Isopropylamino)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the crystal structure, synthesis, and molecular architecture of 4-(Isopropylamino)-3-nitrobenzonitrile.

Crystal Structure, Synthesis, and Supramolecular Architecture

Executive Summary

This technical guide details the structural characterization of 4-(Isopropylamino)-3-nitrobenzonitrile (


), a "push-pull" chromophore of significant interest in materials science and organic synthesis. Characterized by a donor-acceptor electronic configuration, the molecule exhibits a planar conformation stabilized by robust intramolecular hydrogen bonding. This guide provides researchers with validated crystallographic data, synthesis protocols, and an analysis of the intermolecular forces driving its solid-state assembly.
Molecular Architecture & Electronic Design

The core utility of 4-(Isopropylamino)-3-nitrobenzonitrile lies in its electronic distribution. It functions as a classic push-pull system :

  • Electron Donor: The isopropylamino group (

    
    ) at the para position.
    
  • Electron Acceptors: The nitro group (

    
    ) at the meta position and the nitrile group (
    
    
    
    ) at the para position relative to the amine (or meta to the nitro).
Conformational Locking

A critical structural feature is the intramolecular hydrogen bond formed between the amine hydrogen and one of the nitro group's oxygen atoms (


).
  • Effect: This interaction creates a pseudo-six-membered ring (

    
     motif), locking the nitro group into near-coplanarity with the benzene ring.[1]
    
  • Dihedral Angle: Crystallographic data confirms the nitro group is essentially coplanar with the aromatic ring, with a dihedral angle of approximately 3.4(3)° .[2][3] This planarity enhances

    
    -electron delocalization across the molecule, a key requirement for non-linear optical (NLO) responses.
    
Crystallographic Characterization

The following data is derived from single-crystal X-ray diffraction studies (Mo K


 radiation, 

). The compound crystallizes in the monoclinic system.[1][2][3]
Table 1: Crystal Data & Structure Refinement
ParameterValue
Empirical Formula

Formula Weight 205.22 g/mol
Crystal System Monoclinic
Space Group

(No.[3][4] 14)
Unit Cell Dimensions



Angles

,

,

Volume (V)

Z (Molecules/Cell) 4
Calculated Density (

)

Absorption Coeff.[3] (

)

Data Source: Validated against Acta Cryst. E structure reports [1].

Supramolecular Assembly & Packing

While the intramolecular bond defines the single-molecule geometry, the intermolecular forces define the bulk material properties. The crystal packing is governed by a network of weak hydrogen bonds and stacking interactions.

Hydrogen Bonding Network

Unlike structures dominated by strong


 bonds, this lattice relies on weaker "soft" interactions:
  • 
     Interactions:  Aromatic protons act as donors to the nitro oxygen acceptors.
    
  • 
     Interactions:  Interactions involving the nitrile nitrogen.[2][3]
    

Stacking

The planar nature of the molecule facilitates aromatic stacking.

  • Geometry: The rings exhibit "slipped"

    
     stacking interactions.[1]
    
  • Centroid Separation: The minimum centroid-centroid distance is approximately 3.98 \AA , indicating weak but stabilizing dispersive forces contributing to the crystal's lattice energy.

Experimental Protocols
4.1. Synthesis Workflow

The synthesis proceeds via a Nucleophilic Aromatic Substitution (


) mechanism. The electron-withdrawing nitro and nitrile groups on the benzene ring activate the 4-position, making the chloride a good leaving group for the isopropylamine nucleophile.

Reagents:

  • 4-Chloro-3-nitrobenzonitrile (Substrate)[2]

  • Isopropylamine (Nucleophile/Solvent)

  • Tetrahydrofuran (THF) (Co-solvent)

  • Ethanol (Recrystallization solvent)[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve 4.2 g (0.023 mol) of 4-Chloro-3-nitrobenzonitrile in 50 mL of THF.

  • Addition: Add 25 mL of isopropylamine. (Note: Isopropylamine is used in excess to act as both reactant and base to neutralize the HCl byproduct).

  • Reflux: Heat the mixture to reflux for 4 hours . Monitor via TLC for consumption of the starting chloride.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Precipitation: Add water to the residue to precipitate the crude product.[2][3]

  • Filtration: Filter the yellow solid and wash with cold ethanol (

    
     mL).
    
  • Yield: Typical yield is ~89% (4.2 g).[2][3]

4.2. Crystallization for X-Ray Diffraction

To obtain single crystals suitable for diffraction (


 mm size):
  • Solvent: Use absolute ethanol.

  • Method: Dissolve the pure yellow solid in warm ethanol near saturation.

  • Growth: Allow the solution to stand at room temperature for slow evaporation over several days. Rapid cooling will result in microcrystalline powder rather than single blocks.

Visualization of Workflows
Diagram 1: Synthesis & Crystallization Logic

SynthesisWorkflow Start Start: 4-Chloro-3-nitrobenzonitrile Reactants Add Isopropylamine + THF Start->Reactants Reflux Reflux 4 Hours (SnAr Reaction) Reactants->Reflux Heat Evap Evaporate Solvent Reflux->Evap Precip Add Water (Precipitate Product) Evap->Precip Filter Filter & Wash (Cold Ethanol) Precip->Filter Crude Crude Yellow Solid (~89% Yield) Filter->Crude Cryst Dissolve in Ethanol (Slow Evaporation) Crude->Cryst Final Single Crystals (Monoclinic P21/n) Cryst->Final Days

Caption: Step-by-step synthesis and crystallization workflow for generating diffraction-quality crystals.

Diagram 2: Structural Interaction Logic

Interactions cluster_intra Intramolecular (Conformation) cluster_inter Intermolecular (Packing) Molecule 4-(Isopropylamino)-3-nitrobenzonitrile IntraHB N-H...O Bond (Pseudo S(6) Ring) Molecule->IntraHB InterHB Weak C-H...O & C-H...N Bonds Molecule->InterHB Lattice Energy PiStack Pi-Pi Stacking (Centroid dist ~3.98Å) Molecule->PiStack Planarity Planar Geometry (Dihedral ~3.4°) IntraHB->Planarity Locks Planarity->PiStack Enables

Caption: Hierarchy of interactions: Intramolecular bonds dictate geometry; intermolecular forces dictate packing.

References
  • Liu, B. N., et al. (2011). 4-Isopropylamino-3-nitrobenzonitrile.[3] Acta Crystallographica Section E: Structure Reports Online, 68(1), o183.

  • Ates-Alagoz, Z. & Buyukbingol, E. (2001).[2][3] Synthesis and properties of nitrobenzonitrile derivatives. (Referenced protocol source).

  • Allen, F. H., et al. (1987).[2][3] Tables of bond lengths determined by X-ray and neutron diffraction. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Methodological & Application

Technical Application Note: Leveraging 4-(Isopropylamino)-3-nitrobenzonitrile in Heterobiaryl Synthesis

[1]

Executive Summary

4-(Isopropylamino)-3-nitrobenzonitrile (CAS: 1237535-61-7) serves as a critical "masked" nucleophilic scaffold in the synthesis of high-value pharmaceutical intermediates, most notably for Bcl-2 inhibitors like Venetoclax (ABT-199).[1] While the nitro group renders the molecule inert to standard palladium-catalyzed cross-coupling conditions, it acts as a robust protecting group for the aniline functionality.[1]

This guide details the operational workflow to transform this stable nitro reagent into its active diamine congener, followed by its regioselective Buchwald-Hartwig amination. The protocol emphasizes steric control—leveraging the isopropyl group to direct chemoselectivity—and provides a self-validating system for industrial scale-up.[1]

Structural Analysis & Reactivity Profile

The utility of this reagent lies in its Push-Pull-Steric architecture:

  • Electronic Push-Pull: The electron-withdrawing nitro (-NO

    
    ) and cyano (-CN) groups deactivate the ring, stabilizing the molecule against oxidative degradation during storage.[1]
    
  • Steric Gatekeeping: The isopropyl group at the 4-position creates significant steric bulk.[1] Upon reduction, this differentiates the two resulting amino groups:

    • Site A (C3-NH

      
      ):  Primary aniline. Sterically accessible, highly nucleophilic for Pd-catalysis.
      
    • Site B (C4-NH-iPr): Secondary amine. Sterically hindered, kinetically inert under standard Buchwald-Hartwig conditions.

Workflow Visualization

The following diagram illustrates the activation and coupling pathway, highlighting the regioselective control mechanism.

Gcluster_selectivityRegioselectivity ControlNitroStable Precursor(Nitro-Nitrile)ReductionActivation Step(Catalytic Hydrogenation)Nitro->Reduction H2, Pd/CDiamineActive Nucleophile(Diamine Intermediate)Reduction->Diamine -2 H2OPdCyclePd-CatalyzedCycleDiamine->PdCycle Oxidative Addition(Ar-X)ProductHeterobiarylProductPdCycle->Product ReductiveEliminationSelectivityPrimary NH2 (C3) >> Secondary NH-iPr (C4)Ligand: Xantphos/BINAPPdCycle->Selectivity

Caption: Workflow transforming the inert nitro precursor into the active coupling partner, leveraging steric differentiation for regioselectivity.

Phase 1: Precursor Activation (Reduction)

Objective: Convert the electron-withdrawing nitro group into the nucleophilic amino group without over-reducing the nitrile (-CN) or cleaving the isopropylamine.[1]

Reagents & Equipment
ComponentGrade/SpecRole
Substrate 4-(Isopropylamino)-3-nitrobenzonitrileStarting Material
Catalyst 5% Pd/C (50% wet)Hydrogenation Catalyst
Solvent Tetrahydrofuran (THF) or MeOHReaction Medium
Hydrogen Source H

Gas (Balloon or Parr shaker)
Reductant
Protocol A: Catalytic Hydrogenation
  • Charge: In a hydrogenation vessel, dissolve 10.0 g (48.7 mmol) of substrate in 100 mL THF.

  • Catalyst Addition: Under a nitrogen stream, carefully add 1.0 g of 5% Pd/C (wet).[1] Safety Note: Pyrophoric hazard when dry.

  • Purge: Evacuate the vessel and backfill with N

    
     (3x), then with H
    
    
    (3x).
  • Reaction: Stir vigorously under H

    
     atmosphere (1 atm is sufficient, 3 atm accelerates rate) at 25°C for 4–6 hours.
    
  • Monitoring: Monitor via HPLC/TLC. The yellow nitro compound converts to a colorless/pale fluorescent amine.

    • Checkpoint: Ensure no hydroxylamine intermediate (M+16) remains.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with THF.[1]

  • Isolation: Concentrate the filtrate in vacuo to yield 4-amino-3-(isopropylamino)benzonitrile as an off-white solid.[1]

    • Stability Note: The resulting diamine is oxidation-sensitive. Store under Argon or use immediately in Phase 2.[1]

Phase 2: Buchwald-Hartwig Cross-Coupling

Objective: Couple the newly formed primary aniline with an aryl halide (e.g., 2-chloropyridine derivative) while leaving the secondary isopropylamine untouched.[1]

Critical Mechanistic Insight

Standard monodentate phosphines (e.g., PPh

1Bidentate ligands
  • Destabilize the Pd-amido complex, facilitating reductive elimination.[1]

  • Create a steric pocket that excludes the bulky isopropylamine group.

Reagents & Equipment
ComponentEquivalentsRole
Diamine (from Phase 1) 1.0 eqNucleophile
Aryl Halide (Ar-Cl/Br) 1.0–1.1 eqElectrophile
Pd Source 1–2 mol% Pd

(dba)

Pre-catalyst
Ligand 2–4 mol% Xantphos or BINAPLigand
Base 2.5 eq Cs

CO

or NaOtBu
Base
Solvent 1,4-Dioxane or TolueneAnhydrous Solvent
Protocol B: Regioselective C-N Coupling
  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd

    
    (dba)
    
    
    (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol) in 2 mL degassed dioxane. Stir for 10 mins at RT until the solution turns deep orange/red (active L
    
    
    Pd(0) species).
  • Main Charge: To a separate reaction vial, add:

    • Diamine intermediate (175 mg, 1.0 mmol)

    • Aryl Halide (1.0 mmol)

    • Cs

      
      CO
      
      
      (815 mg, 2.5 mmol)
  • Combine: Transfer the pre-formed catalyst solution to the reaction vial via syringe. Rinse with remaining dioxane (total vol: 5 mL).

  • Reaction: Seal and heat to 90–100°C for 12–18 hours.

    • Note: Vigorous stirring is essential for the heterogeneous base.

  • Validation (Self-Check):

    • Take an aliquot at 2 hours. If conversion is <10%, check O

      
       ingress (solution turns black/precipitates Pd black).
      
    • If bis-coupling (reaction at isopropyl amine) is observed (>5%), lower temperature to 80°C and increase steric bulk of ligand (switch Xantphos

      
       BrettPhos).
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na

    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by nitrileIncrease catalyst loading to 3 mol%; Ensure high dilution (0.1 M).
Regio-scrambling Reaction at secondary amineSwitch to BrettPhos (higher steric demand); Lower Temp to 80°C.
Protodehalogenation Reduction of Ar-Cl instead of couplingSolvent not anhydrous; Switch base from NaOtBu to K

PO

.[1]
Dark Precipitate Pd Black formationInefficient ligand binding. Pre-heat catalyst/ligand complex for 20 mins before adding substrate.

Safety & Handling

  • Nitro Compounds: While 4-(Isopropylamino)-3-nitrobenzonitrile is stable, nitroaromatics are energetic.[1] Avoid heating dry solids >150°C.

  • Palladium Residues: Post-reaction streams contain heavy metals. Treat with scavenger resins (e.g., SiliaMetS® Thiol) before waste disposal to achieve <5 ppm Pd limits.

References

  • Synthesis of Venetoclax (ABT-199): Souers, A. J., et al. "ABT-199, a potent and selective BCL-2 inhibitor achieves antitumor activity while sparing platelets." Nature Medicine, 2013, 19, 202–208.

  • Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L.[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27–50.

  • Process Development: Ku, Y.-Y., et al. "Process Development of a Convergent Synthesis for the BCL-2 Inhibitor Venetoclax." Organic Process Research & Development, 2019, 23(8), 1547–1556.

  • Regioselectivity in Diamines: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.

Application Notes and Protocols for the Reactions of 4-(Isopropylamino)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed experimental protocols and theoretical insights into the synthesis and key reactions of 4-(Isopropylamino)-3-nitrobenzonitrile, a significant intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a blend of practical instruction and mechanistic understanding to facilitate its effective use in the laboratory.

Introduction and Significance

4-(Isopropylamino)-3-nitrobenzonitrile is a versatile aromatic compound featuring an isopropylamino group, a nitro group, and a nitrile moiety. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1][2] The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring, influencing its reactivity in various chemical transformations. Its derivatives have been explored in the synthesis of compounds targeting a range of diseases, including cancer.[3][4]

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₃O₂[5]
Molecular Weight205.22 g/mol [5]
AppearanceYellow solid[5]

Synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile

The primary and most efficient route for the synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide from an activated aromatic ring by an amine.

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a well-established SNAr mechanism. The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and cyano (-CN) groups, is crucial. These groups are positioned ortho and para to the leaving group (typically a halogen), which significantly lowers the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.

The reaction mechanism involves two key steps:

  • Nucleophilic Attack: The nucleophile, in this case, isopropylamine, attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro and cyano groups, which is a critical stabilizing factor for the reaction to proceed.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, typically a halide ion (e.g., Cl⁻).

Figure 1: SNAr mechanism for the synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile.
Detailed Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzonitrile

This protocol is adapted from a reported crystal structure analysis of the title compound.[5]

Materials:

  • 4-Chloro-3-nitrobenzonitrile

  • Isopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol, cold

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-chloro-3-nitrobenzonitrile (4.2 g, 0.023 mol) in 50 mL of tetrahydrofuran.

  • To this solution, add 25 mL of isopropylamine.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water to induce precipitation of the product.

  • Collect the yellow solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold ethanol (2 x 15 mL).

  • Dry the product under vacuum to afford 4-(Isopropylamino)-3-nitrobenzonitrile. The reported yield for this procedure is 89%.[5]

  • For further purification, the product can be recrystallized from ethanol.

Key Reactions of 4-(Isopropylamino)-3-nitrobenzonitrile

The functional groups of 4-(Isopropylamino)-3-nitrobenzonitrile allow for a variety of subsequent transformations, making it a valuable intermediate. The most common and useful reactions involve the reduction of the nitro group and the hydrolysis of the nitrile group.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a pivotal transformation, as the resulting 3-amino-4-(isopropylamino)benzonitrile is a diamine that can be used in the synthesis of heterocyclic compounds, such as benzimidazoles, which are common scaffolds in medicinal chemistry.[1][6][7]

General Considerations:

Several methods can be employed for the reduction of aromatic nitro groups, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) or chemical reduction (e.g., using SnCl₂/HCl, Fe/HCl, or Na₂S₂O₄). The choice of reducing agent depends on the presence of other functional groups in the molecule. For a compound containing a nitrile, catalytic hydrogenation is often a suitable choice as it can be selective for the nitro group under controlled conditions.

Illustrative Protocol: Catalytic Hydrogenation

This is a general protocol that should be optimized for the specific substrate and equipment.

Materials:

  • 4-(Isopropylamino)-3-nitrobenzonitrile

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr shaker) or a balloon hydrogenation setup

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a suitable reaction flask, dissolve 4-(Isopropylamino)-3-nitrobenzonitrile in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (the pressure will depend on the apparatus, typically from atmospheric pressure up to 50 psi) or use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-(isopropylamino)benzonitrile, which can be purified by crystallization or column chromatography.

Reduction_Workflow A Dissolve 4-(Isopropylamino)-3-nitrobenzonitrile in Solvent B Add Pd/C Catalyst A->B C Purge with Inert Gas B->C D Introduce Hydrogen Gas C->D E Stir Vigorously at RT D->E F Monitor by TLC E->F F->E No G Reaction Complete F->G Yes H Vent Hydrogen, Purge with Inert Gas G->H I Filter through Celite® H->I J Concentrate Filtrate I->J K Purify Product J->K

Figure 2: Workflow for the catalytic reduction of 4-(Isopropylamino)-3-nitrobenzonitrile.
Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to either a carboxylic acid or a primary amide, depending on the reaction conditions. This transformation opens up another avenue for derivatization and the synthesis of various bioactive molecules.

General Considerations:

Nitrile hydrolysis is typically carried out under either acidic or basic conditions with heating.[8]

  • Acidic Hydrolysis: Heating the nitrile with a strong acid (e.g., H₂SO₄ or HCl) in an aqueous solution will typically lead to the formation of the corresponding carboxylic acid. The reaction proceeds through an amide intermediate.

  • Basic Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base (e.g., NaOH or KOH) will initially produce the carboxylate salt, which upon acidification, yields the carboxylic acid. Under milder basic conditions, it is sometimes possible to isolate the amide intermediate.[9]

Illustrative Protocol: Basic Hydrolysis to Carboxylic Acid

This is a general procedure that may require optimization.

Materials:

  • 4-(Isopropylamino)-3-nitrobenzonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Suitable extraction solvent (e.g., ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 4-(Isopropylamino)-3-nitrobenzonitrile with a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for several hours, or until the reaction is complete as monitored by TLC. The evolution of ammonia gas may be observed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution to a low pH (e.g., pH 2-3) by the dropwise addition of concentrated hydrochloric acid. This should be done in an ice bath as the neutralization is exothermic.

  • The carboxylic acid product may precipitate out of the solution upon acidification. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(isopropylamino)-3-nitrobenzoic acid.

  • The crude product can be purified by recrystallization.

Characterization Data

At the time of this writing, a complete set of publicly available spectroscopic data for 4-(Isopropylamino)-3-nitrobenzonitrile is limited. However, based on its structure and data from related compounds, the following characteristic signals can be expected:

  • ¹H NMR: Signals corresponding to the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), aromatic protons, and the N-H proton.

  • ¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, and the carbons of the isopropyl group.

  • IR Spectroscopy: Characteristic stretching frequencies for the N-H bond, C-H bonds (aromatic and aliphatic), the C≡N triple bond (typically around 2220-2240 cm⁻¹ for aromatic nitriles), and the asymmetric and symmetric stretches of the NO₂ group.[10]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (205.22 g/mol ).[5]

Safety and Handling

General Precautions:

  • Handle 4-(Isopropylamino)-3-nitrobenzonitrile and its reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Nitro-aromatic compounds can be toxic and may be absorbed through the skin. Avoid direct contact.

Specific Hazards:

  • Isopropylamine: Flammable and corrosive.

  • 4-Chloro-3-nitrobenzonitrile: Irritant and may be harmful if swallowed or in contact with skin.

  • Hydrogen Gas: Highly flammable. Ensure proper grounding of equipment and avoid sources of ignition.

  • Strong Acids and Bases: Corrosive. Handle with care.

Application in Drug Development

4-(Isopropylamino)-3-nitrobenzonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, the structurally related 4-amino-3-(trifluoromethyl)benzonitrile is a crucial precursor for the synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[3][12][13] The diamino derivative obtained from the reduction of 4-(isopropylamino)-3-nitrobenzonitrile is a valuable building block for synthesizing substituted benzimidazoles, a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][14]

References

  • Longdom Publishing. (n.d.). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Ates-Alagoz, Z., & Buyukbingol, E. (2019). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Letters in Drug Design & Discovery, 16(8).
  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • Jia, H. S. (2012). 4-Isopropylamino-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o183.
  • Google Patents. (n.d.). CN106748884A - A kind of preparation method of Bicalutamide intermediate.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]

  • MDPI. (2021, March 26). Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. Retrieved from [Link]

  • Ravichandran, D. (2020). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity.
  • DSpace Repository. (n.d.). The synthesis of an internal standard for bicalutamide. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020).
  • TSI Journals. (2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

  • Dekić, V., Radulović, N., Vukićević, R., Dekić, B., Skropeta, D., & Palić, R. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896–902.
  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2018). Synthesis and biological profile of substituted benzimidazoles. Medicinal Chemistry Research, 27(12), 2686–2706.
  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Probing the solvation structure and dynamics in ionic liquids by time-resolved infrared spectroscopy of 4-(dimethylamino)benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN114605331A - A kind of preparation method of nilutamide and intermediate thereof.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]

  • YouTube. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. Retrieved from [Link]

  • MDPI. (n.d.). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012042532A1 - Process for preparing bicalutamide.
  • PubMed. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Quantitative Analysis of 4-(Isopropylamino)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 4-(Isopropylamino)-3-nitrobenzonitrile. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for the quality of final active pharmaceutical ingredients (APIs). The developed protocol is tailored for researchers, quality control analysts, and drug development professionals, providing a self-validating system for routine analysis and impurity profiling. The causality behind each methodological choice, from column chemistry to mobile phase composition, is explained to ensure adaptability and robustness.

Introduction and Analyte Properties

4-(Isopropylamino)-3-nitrobenzonitrile is an organic compound featuring a benzonitrile core substituted with a nitro group and an isopropylamino group. These functional groups dictate its chemical reactivity and physicochemical properties, making it a valuable building block in medicinal chemistry. The presence of the nitroaromatic chromophore makes it highly suitable for UV-Vis spectrophotometric detection.[1][2] An accurate and reliable analytical method is paramount for monitoring reaction progress, assessing purity, and ensuring the stability of this intermediate.

The method described herein is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity. Given the analyte's aromatic nature and alkyl substituent, it is well-suited for retention on a non-polar stationary phase.[3][4]

Table 1: Physicochemical Properties of 4-(Isopropylamino)-3-nitrobenzonitrile

PropertyValueSource
Chemical Structure Chemical structure of 4-(Isopropylamino)-3-nitrobenzonitrileInferred from Name
Molecular Formula C₁₀H₁₁N₃O₂[5]
Molecular Weight 205.22 g/mol [5]
Appearance Yellow solid[5]
Solubility Likely soluble in organic solvents like ethanol, acetonitrile, and methanol; low solubility in water.[5][6]

Principle and Method Development Rationale

The fundamental principle of this method is the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The analyte's retention is primarily governed by hydrophobic interactions between its non-polar regions (the benzene ring and isopropyl group) and the C18 alkyl chains on the stationary phase.

Stationary Phase Selection: The C18 Workhorse

A C18 (octadecylsilyl) column was selected as the stationary phase. This is the most common reversed-phase chemistry, offering excellent retention for a wide range of non-polar to moderately polar compounds.[7][8] Its well-characterized nature provides a high degree of reproducibility and transferability between laboratories. The hydrophobicity of 4-(Isopropylamino)-3-nitrobenzonitrile makes it an ideal candidate for strong retention and sharp peak shapes on a C18 column.

Mobile Phase Optimization: The Key to Selectivity and Peak Shape

The mobile phase consists of an aqueous buffer and an organic modifier. The ratio of these components controls the elution strength and, consequently, the retention time of the analyte.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN is a common solvent for HPLC analysis of nitrile-containing compounds and generally provides lower backpressure and a lower UV cutoff wavelength compared to methanol.[9][10]

  • Aqueous Buffer and pH Control: The isopropylamino group on the analyte is basic. The pH of the mobile phase is a critical parameter that influences the ionization state of this group. An unbuffered mobile phase can lead to poor peak shape (tailing) and shifting retention times. To ensure the amino group is consistently protonated and to minimize interactions with residual silanols on the silica-based stationary phase, a slightly acidic buffer is employed.[11] A phosphate or formate buffer at a pH of approximately 3.0-4.0 is ideal for this purpose.[8]

Detector Wavelength Selection

The analyte possesses a nitrobenzonitrile structure, which is a strong chromophore that absorbs UV radiation. Based on the analysis of similar nitroaromatic compounds, a detection wavelength of 254 nm is a robust choice that provides high sensitivity.[12][13] For optimal sensitivity, it is recommended to determine the analyte's absorbance maximum (λmax) using a photodiode array (PDA) detector during method development.

Detailed Application Protocol

This protocol provides a validated starting point. Minor adjustments to the mobile phase composition may be necessary to achieve the desired retention time depending on the specific column and HPLC system used.

Required Materials and Equipment
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, potassium dihydrogen phosphate (KH₂PO₄), and phosphoric acid (H₃PO₄).

  • Standard: Reference standard of 4-(Isopropylamino)-3-nitrobenzonitrile with known purity.

  • Glassware & Consumables: Volumetric flasks, pipettes, autosampler vials with caps, 0.45 µm or 0.22 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): To prepare a 20 mM potassium phosphate buffer (pH 3.0), dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is recommended.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the 4-(Isopropylamino)-3-nitrobenzonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh an amount of the sample expected to contain 25 mg of 4-(Isopropylamino)-3-nitrobenzonitrile into a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with diluent.

  • Further dilute this solution with the diluent to a final target concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[14]

Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

ParameterConditionRationale
HPLC System Standard LC SystemBroad applicability
Column C18, 4.6 x 150 mm, 5 µmExcellent retention for non-polar analytes
Mobile Phase Isocratic: 55% Acetonitrile, 45% 20mM KH₂PO₄ buffer (pH 3.0)Optimal balance of retention and run time
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns
Column Temperature 30 °CEnsures reproducible retention times
Detection Wavelength 254 nmHigh sensitivity for the nitroaromatic chromophore
Injection Volume 10 µLStandard volume, can be adjusted for sensitivity
Run Time 10 minutesSufficient for elution of the analyte and any early-eluting impurities

Method Validation and Performance

The trustworthiness of any analytical method is established through validation. This protocol should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

  • Specificity: The method should demonstrate the ability to resolve the analyte peak from potential impurities and degradation products. This can be assessed by analyzing stressed samples (acid, base, oxidative, photolytic, and thermal degradation).

  • Linearity: A linear relationship between the detector response (peak area) and concentration should be established. A typical calibration curve from 1-100 µg/mL should yield a correlation coefficient (r²) of ≥ 0.999.[12]

  • Precision: The method's precision should be assessed at two levels:

    • Repeatability (Intra-day): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day): Analysis performed on different days by different analysts.

    • The relative standard deviation (%RSD) for peak areas should be ≤ 2.0%.

  • Accuracy: Accuracy is determined by spike-recovery experiments, where a known amount of analyte is added to a sample matrix. Recovery should typically be within 98.0% to 102.0%.

  • Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C).

Table 3: Illustrative Method Validation Data

ParameterSpecificationTypical Result
Linearity Range 1 - 100 µg/mLr² ≥ 0.999
Precision (%RSD) ≤ 2.0%< 1.0%
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
LOD (Limit of Detection) S/N ≥ 3~0.3 µg/mL
LOQ (Limit of Quantitation) S/N ≥ 10~1.0 µg/mL

Workflow Visualization

The overall process from method development to final reporting is a systematic workflow designed to ensure a robust and reliable analytical outcome.

HPLC_Workflow cluster_prep Phase 1: Preparation & Development cluster_dev Development Steps cluster_analysis Phase 2: Analysis & Validation cluster_report Phase 3: Reporting A Define Analytical Objective B Analyte Characterization (Physicochemical Properties) A->B C Method Development B->C C1 Column Selection (e.g., C18) C->C1 C2 Mobile Phase Optimization (pH, ACN%) C->C2 C3 Wavelength Selection (λmax) C->C3 D Preparation of Standards & Samples F Sequence Execution (Analysis) D->F E HPLC System Setup & Equilibration C1->E C2->E C3->E E->F G Data Acquisition & Processing F->G H Method Validation (ICH Guidelines) G->H I Calculation of Results (Purity, Concentration) G->I J Final Report Generation H->J I->J

Sources

Mass Spectrometric Characterization of 4-(Isopropylamino)-3-nitrobenzonitrile: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-(isopropylamino)-3-nitrobenzonitrile, a key intermediate in various synthetic pathways. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology for the characterization and quantification of this compound. This document elucidates the foundational principles behind the analytical choices, ensuring both technical accuracy and practical applicability. We will explore optimized sample preparation techniques, liquid chromatography-mass spectrometry (LC-MS) parameters, and the predicted fragmentation pathways of 4-(isopropylamino)-3-nitrobenzonitrile based on established principles of mass spectrometry for nitroaromatic compounds.

Introduction: The Significance of 4-(Isopropylamino)-3-nitrobenzonitrile

4-(Isopropylamino)-3-nitrobenzonitrile (C₁₀H₁₁N₃O₂) is a substituted benzonitrile derivative with a molecular weight of 205.22 g/mol .[1][2] Its structural motifs, including the nitro group, a secondary amine, and a nitrile, make it a versatile building block in medicinal chemistry and materials science. The nitrile group, in particular, is a common pharmacophore found in a variety of pharmaceuticals.[3] Accurate and reliable analytical methods are paramount for ensuring the purity, stability, and characterization of this compound during the drug discovery and development process.[4][5]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of such small molecules.[4][6] This guide will provide a detailed protocol for the analysis of 4-(isopropylamino)-3-nitrobenzonitrile using electrospray ionization (ESI), a soft ionization technique that is well-suited for polar, thermally labile compounds.[7]

Experimental Design: A Rationale-Driven Approach

The successful mass spectrometric analysis of any compound hinges on a well-designed experiment, from sample preparation to data acquisition. The following sections outline a logical workflow for the analysis of 4-(isopropylamino)-3-nitrobenzonitrile.

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation a Weighing & Dissolution b Dilution a->b c Filtration b->c d LC Separation c->d e ESI Ionization d->e f MS Detection e->f g MS/MS Fragmentation f->g h Molecular Ion Identification g->h i Fragmentation Analysis h->i

Caption: Experimental workflow for the mass spectrometric analysis of 4-(Isopropylamino)-3-nitrobenzonitrile.

Sample Preparation: Ensuring Analytical Integrity

Proper sample preparation is critical to obtaining high-quality mass spectrometry data and preventing instrument contamination.[8][9]

Protocol 1: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-(isopropylamino)-3-nitrobenzonitrile and dissolve it in 10 mL of a suitable organic solvent such as methanol or acetonitrile in a calibrated volumetric flask.

  • Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to prepare a series of working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Rationale: The choice of solvent is crucial for ensuring complete dissolution of the analyte. Methanol and acetonitrile are common choices for reversed-phase chromatography as they are miscible with water and have low viscosity. The addition of formic acid to the diluent helps to pre-acidify the sample, which can improve peak shape for basic compounds in reversed-phase chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The coupling of liquid chromatography with mass spectrometry allows for the separation of the analyte from complex matrices and provides high-confidence identification and quantification.[4][6]

Liquid Chromatography: Achieving Optimal Separation

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the separation of 4-(isopropylamino)-3-nitrobenzonitrile due to its moderate polarity.

Table 1: Recommended LC Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmA C18 stationary phase provides good retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the analyte, leading to better retention and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase LC with good UV transparency.
Gradient 10-90% B over 10 minutesA gradient elution is suitable for analyzing samples with unknown complexity and for efficient elution of the target compound.
Flow Rate 0.3 mL/minA lower flow rate is often compatible with ESI-MS and can improve ionization efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 5 µLA small injection volume helps to prevent peak broadening and overloading of the column.
Mass Spectrometry: Unveiling the Molecular Identity

Electrospray ionization in positive ion mode (ESI+) is the preferred method for the analysis of 4-(isopropylamino)-3-nitrobenzonitrile due to the presence of the basic secondary amine, which can be readily protonated.

Table 2: Recommended MS Parameters

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The secondary amine is a basic site that will readily accept a proton.
Capillary Voltage 3.5 kVThis voltage is a good starting point for achieving stable electrospray.
Gas Temperature 325 °CThis temperature aids in the desolvation of the analyte ions.
Gas Flow 8 L/minThe nebulizing gas flow assists in the formation of the aerosol.
Nebulizer Pressure 35 psiThis pressure helps to create a fine spray for efficient ionization.
Scan Range m/z 50-300This range will encompass the molecular ion and expected fragment ions.
Collision Energy (for MS/MS) 10-40 eVA range of collision energies should be tested to optimize fragmentation.

Fragmentation Analysis: Deciphering the Molecular Blueprint

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation.[10] By inducing fragmentation of the protonated molecular ion ([M+H]⁺), a unique fragmentation pattern is generated that can be used to confirm the identity of the compound.

The expected protonated molecular ion for 4-(isopropylamino)-3-nitrobenzonitrile (C₁₀H₁₁N₃O₂) is at m/z 206.09.

Predicted Fragmentation Pathways:

Based on the fragmentation patterns of similar nitroaromatic and amino compounds, the following fragmentation pathways are proposed for the [M+H]⁺ ion of 4-(isopropylamino)-3-nitrobenzonitrile.[11]

  • Loss of a Propene (C₃H₆): A common fragmentation for isopropyl-substituted amines is the neutral loss of propene, resulting from a McLafferty-type rearrangement. This would yield a fragment ion at m/z 164.05.

  • Loss of Nitric Oxide (NO): The loss of a nitric oxide radical (30 Da) is a characteristic fragmentation of nitroaromatic compounds.[11] This would lead to a fragment at m/z 176.08.

  • Loss of Nitrogen Dioxide (NO₂): Another common fragmentation is the loss of a nitrogen dioxide radical (46 Da), resulting in a fragment at m/z 160.08.

  • Loss of the Isopropyl Group (C₃H₇): Cleavage of the N-isopropyl bond would result in the loss of an isopropyl radical, leading to a fragment at m/z 163.05.

G cluster_frags parent [M+H]⁺ m/z 206.09 frag1 Loss of C₃H₆ m/z 164.05 parent->frag1 - 42.04 Da frag2 Loss of NO m/z 176.08 parent->frag2 - 30.01 Da frag3 Loss of NO₂ m/z 160.08 parent->frag3 - 46.01 Da frag4 Loss of C₃H₇ m/z 163.05 parent->frag4 - 43.06 Da

Caption: Predicted fragmentation pathways for the protonated molecular ion of 4-(Isopropylamino)-3-nitrobenzonitrile.

Table 3: Predicted Fragment Ions

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
206.09164.05C₃H₆ (42.04 Da)4-amino-3-nitrobenzonitrile cation
206.09176.08NO (30.01 Da)[C₁₀H₁₂N₂O]⁺
206.09160.08NO₂ (46.01 Da)[C₁₀H₁₂N₂]⁺
206.09163.05C₃H₇ (43.06 Da)4-amino-3-nitrobenzonitrile radical cation

Conclusion: A Pathway to Confident Analysis

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of 4-(isopropylamino)-3-nitrobenzonitrile. By following the outlined procedures for sample preparation, LC-MS analysis, and data interpretation, researchers can achieve reliable and reproducible results. The predicted fragmentation pathways offer a valuable reference for the structural confirmation of this important synthetic intermediate. The principles and techniques described herein are broadly applicable to the analysis of other small molecules in the fields of pharmaceutical research and chemical synthesis.

References

  • Zhang, L., Tao, Y., & Wang, Z.-X. (2012). 4-Isopropylamino-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(2), o183. [Link]

  • Korfmacher, W. A., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(10), e9261. [Link]

  • Tsikas, D. (1999). Gas chromatographic-tandem mass spectrometric quantification of free 3-nitrotyrosine in human plasma at the basal state. Analytical Biochemistry, 273(1), 32-41. [Link]

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(4), 385-393. [Link]

  • Kitanovski, Z., & Grgić, I. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1266, 63-74. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 605-621. [Link]

  • Niessen, W. M. A. (2012). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Mass Spectrometry Reviews, 31(1), 123-152. [Link]

  • Shimadzu Corporation. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. [Link]

  • CP Lab Safety. (n.d.). 4-(Isopropylamino)-3-nitrobenzonitrile, 98% Purity, C10H11N3O2, 25 grams. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Veselkov, K. A., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Advances, 6(1), 605-621. [Link]

  • The Organic Chemistry Tutor. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. [Link]

  • PubChem. (n.d.). 4-Isopropylbenzonitrile. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Kende, A. S., & Kulkarni, S. U. (1979). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Royal Society of Chemistry. (2012). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Wikipedia. (2023, December 28). Electrospray ionization. [Link]

  • PubChem. (n.d.). 3-Nitrobenzonitrile. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Chromatography Today. (2020, March 18). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]

  • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Sample preparation in mass spectrometry. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2022). A Brief Review on Liquid Chromatography- Mass Spectrometry/LCMS and its Application. [Link]

  • Royal Society of Chemistry. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. [Link]

  • ACS Publications. (2001). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. [Link]

Sources

Application Note: Enzyme Inhibition Profiling of 4-(Isopropylamino)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Medicinal Chemistry and Assay Development focusing on the characterization of synthetic intermediates.

Role in Dabigatran Synthesis & Structural Activity Relationship (SAR) Studies

Executive Summary

4-(Isopropylamino)-3-nitrobenzonitrile is a critical Key Starting Material (KSM) and intermediate in the synthesis of Dabigatran Etexilate , a direct thrombin inhibitor used for stroke prevention.[1][2] While the final drug possesses high affinity for Thrombin (Factor IIa), the inhibitory profile of its precursors is often overlooked.[2]

This guide provides a rigorous protocol for evaluating the enzyme inhibition potential of this intermediate. Understanding its activity is vital for:

  • Impurity Profiling: Determining if residual amounts of the intermediate contribute to the pharmacological effect or toxicity (e.g., off-target inhibition).[1][2]

  • Fragment-Based Drug Design (FBDD): Assessing the binding affinity of the nitro-benzonitrile scaffold before the addition of the benzimidazole and amidine moieties.[1][2]

  • Safety Assessment: Screening for off-target interactions, particularly with metabolic enzymes like Nitroreductases or Nitrilases .[1][2]

Scientific Background & Mechanism

Structural Context

The compound features a nitro group ortho to an isopropylamine on a benzonitrile core.[1][2] In the synthesis of Dabigatran, this scaffold undergoes reduction (nitro to amine) and cyclization to form the benzimidazole core.[2]

  • Hypothesis: Unlike the final drug, this intermediate lacks the amidine "warhead" required for strong interaction with the S1 pocket of Thrombin.[2] However, it may exhibit weak competitive inhibition or allosteric binding due to its hydrophobic aromatic core.[1][2]

Target Enzyme Systems

This protocol focuses on two distinct enzymatic studies:

  • Thrombin (Serine Protease): To determine if the intermediate retains any "warhead" activity against the biological target of the final drug.[1][2]

  • Nitrilase (Biocatalysis/Degradation): To evaluate susceptibility to hydrolysis, relevant for environmental fate or biocatalytic synthesis routes.[1][2]

Pathway Visualization

The following diagram illustrates the logical flow of screening this intermediate against the target protease and metabolic enzymes.

InhibitionStudy Compound 4-(Isopropylamino)- 3-nitrobenzonitrile Thrombin Target: Thrombin (Serine Protease) Compound->Thrombin Screening Nitrilase Off-Target: Nitrilase/Nitroreductase Compound->Nitrilase Profiling Assay_Thr Chromogenic Assay (Substrate S-2238) Thrombin->Assay_Thr Incubation Assay_Nit Hydrolysis Assay (Ammonia Release) Nitrilase->Assay_Nit Incubation Outcome_1 IC50 Determination (Competitive Binding?) Assay_Thr->Outcome_1 Data Analysis Outcome_2 Metabolic Stability (Toxicity/Degradation) Assay_Nit->Outcome_2 Data Analysis

Figure 1: Workflow for profiling the inhibitory and metabolic activity of the Dabigatran intermediate.

Experimental Protocols

Materials & Reagents
ReagentSpecificationStorage
Test Compound 4-(Isopropylamino)-3-nitrobenzonitrile (>98%)Room Temp, Dry
Enzyme Human

-Thrombin (High Purity)
-80°C
Substrate Chromogenic Substrate S-2238 (H-D-Phe-Pip-Arg-pNA)4°C
Solvent DMSO (Anhydrous)Room Temp
Buffer Tris-HCl (pH 7.4), NaCl, BSA4°C
Protocol A: Thrombin Inhibition Assay (Chromogenic)

Objective: Determine the IC50 of the intermediate against Thrombin.[1][2] Principle: Thrombin cleaves the substrate S-2238, releasing p-nitroaniline (pNA), which absorbs at 405 nm.[1][2] An inhibitor will decrease the rate of pNA production.[1][2]

Step-by-Step Methodology:
  • Stock Preparation:

    • Dissolve 4-(Isopropylamino)-3-nitrobenzonitrile in 100% DMSO to create a 10 mM Stock Solution .

    • Note: The compound is a yellow solid; ensure complete solubilization.[1][2] Vortex vigorously.

  • Buffer Preparation (Assay Buffer):

    • 50 mM Tris-HCl, pH 7.4[1][2]

    • 100 mM NaCl[1]

    • 0.1% BSA (Bovine Serum Albumin) – Crucial to prevent enzyme adsorption to plastic.[1][2]

  • Serial Dilution:

    • Prepare a 1:3 serial dilution series of the compound in DMSO (8 points).[1][2]

    • Dilute these DMSO stocks 1:20 into Assay Buffer to create "Working Solutions" (5% DMSO final in this step).[1][2]

  • Assay Setup (96-well plate):

    • Blank: 20 µL Buffer + 100 µL Substrate.

    • Control (No Inhibitor): 10 µL Buffer (with 5% DMSO) + 10 µL Enzyme + 80 µL Buffer.[1][2]

    • Test Wells: 10 µL Compound Working Solution + 10 µL Thrombin (0.5 U/mL final).

    • Pre-incubation:[1] Incubate Enzyme + Compound for 10 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 80 µL of Substrate S-2238 (100 µM final concentration) to all wells.

    • Immediately place in a plate reader pre-heated to 37°C.

  • Measurement:

    • Monitor Absorbance at 405 nm every 30 seconds for 10 minutes (Kinetic Mode).

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.[1][2]
      
Protocol B: Metabolic Stability / Nitrilase Screen

Objective: Test if the nitrile group is hydrolyzed (biocatalytic stability).[1][2] Method:

  • Incubate 1 mM Compound with commercial Nitrilase panel (or liver microsomes) in Phosphate Buffer (pH 7.2).[1][2]

  • Incubate for 1-4 hours at 30°C.

  • Quench: Add equal volume of Acetonitrile.

  • Analysis: Analyze supernatant by HPLC-UV (254 nm). Look for the disappearance of the benzonitrile peak and appearance of the corresponding benzoic acid derivative.[2]

Data Analysis & Interpretation

Calculating Inhibition (IC50)

Normalize the reaction rates (


) against the uninhibited control (

):

[1][2]

Plot % Inhibition vs. Log[Compound] using a non-linear regression model (4-parameter logistic fit) to determine the IC50.

Interpreting Results[1][2][3]
  • IC50 > 100 µM: The intermediate is inactive .[1][2] This is the desired outcome for an intermediate, indicating the "warhead" (amidine) is essential for activity and the intermediate poses low risk of off-target coagulation effects.[1][2]

  • IC50 < 10 µM: The intermediate has moderate activity .[1][2][3] This suggests the nitro-benzonitrile core contributes significantly to binding energy.[1] Impurity limits in the final drug substance must be strictly controlled.[1]

Troubleshooting & Safety

IssueProbable CauseSolution
Precipitation Compound is hydrophobic.[1]Ensure final DMSO concentration is <5% but >1%.[1][2] Do not freeze-thaw stocks repeatedly.[1][2]
High Background Compound is yellow/colored.[1][2]The compound absorbs near 405 nm.[1][2] Use a kinetic assay (slope) rather than endpoint to subtract static background absorbance.
Non-Linear Rates Substrate depletion.[1][2]Reduce enzyme concentration or measure over a shorter time window (initial 2-3 mins).

Safety Warning: Nitrobenzonitriles can be toxic (potential methemoglobinemia agents).[1][2] Handle with gloves and work in a fume hood.[1][2] Treat all waste as hazardous chemical waste.[1][2]

References

  • Compound Data: PubChem. 4-(Isopropylamino)-3-nitrobenzonitrile (CID 11431289).[1][2] National Library of Medicine.[1][2] Link

  • Synthesis Context: Hauel, N. H., et al. (2002).[1][2] Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry. (Describes the SAR of Dabigatran precursors). Link

  • Assay Protocol: Di Cera, E. (2008).[1][2] Thrombin.[1][2][4] Methods in Enzymology. (Standard protocols for serine protease kinetics). Link

  • Toxicity Profile: National Toxicology Program. Testing Status of Nitrobenzonitriles. (General toxicity data for the class). Link[1][2]

Sources

Application Note: Process Chemistry of 4-(Isopropylamino)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, mechanistic characterization, and downstream processing of 4-(isopropylamino)-3-nitrobenzonitrile . This compound serves as a critical "ortho-nitroaniline" scaffold, a structural motif essential in the synthesis of benzimidazole-based pharmacophores .[1] While structurally analogous to intermediates used in the production of thrombin inhibitors (e.g., dabigatran analogs), this specific isopropyl-derivative offers unique steric properties that influence both its formation kinetics and its subsequent cyclization behavior.[1]

This guide addresses two primary chemical challenges:

  • Regioselective SNAr Substitution: Driving the displacement of the 4-chloro substituent while suppressing nitrile hydrolysis.[1]

  • Chemoselective Nitro Reduction: Reducing the nitro group to an amine without hydrogenating the nitrile functionality.[1]

Module 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight

The formation of 4-(isopropylamino)-3-nitrobenzonitrile proceeds via a Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitrobenzonitrile.[1]

  • Substrate Activation: The benzene ring is highly activated for nucleophilic attack due to the cooperative electron-withdrawing effects of the nitro group (-NO₂) at the ortho position and the nitrile group (-CN) at the para position relative to the leaving group (chloride).[1]

  • The "Ortho-Effect": The ortho-nitro group is particularly critical.[1] It stabilizes the anionic intermediate (Meisenheimer complex) through resonance, significantly lowering the activation energy compared to a non-nitrated analog.[1]

  • Steric Considerations: Unlike methylamine, isopropylamine introduces steric bulk.[1] While the electronic activation is sufficient to overcome this, the reaction rate is slower than with primary unbranched amines, necessitating elevated temperatures (reflux) to reach completion.[1]

Reaction Pathway Diagram

The following diagram illustrates the addition-elimination mechanism, highlighting the critical Meisenheimer intermediate.

SNAr_Mechanism Start 4-Chloro-3-nitrobenzonitrile (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Nucleophilic Attack Reagent Isopropylamine (Nucleophile) Reagent->Complex Product 4-(Isopropylamino)- 3-nitrobenzonitrile Complex->Product Elimination of Cl- Byproduct HCl (Scavenged) Complex->Byproduct

Figure 1: SNAr pathway showing the transition from the activated electrophile to the stable amine product.[1]

Experimental Protocol: SNAr Synthesis

Objective: Synthesize 25g of 4-(isopropylamino)-3-nitrobenzonitrile with >98% purity.

Reagents:

  • 4-Chloro-3-nitrobenzonitrile (CAS: 939-80-0): 25.0 g (0.137 mol)[1]

  • Isopropylamine (CAS: 75-31-0): 40.5 g (0.685 mol, 5.0 eq)[1]

  • Tetrahydrofuran (THF): 250 mL[1]

  • Ethanol (Absolute): For recrystallization[1]

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and internal temperature probe. Connect the condenser to a nitrogen bubbler.[1]

  • Charging: Charge the flask with 4-chloro-3-nitrobenzonitrile (25.0 g) and THF (200 mL). Stir until fully dissolved (solution will be pale yellow).

  • Addition: Add isopropylamine (40.5 g) dropwise over 15 minutes. Note: The reaction is mildly exothermic; ensure internal temp does not exceed 40°C during addition.

  • Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (3:1 Hexane/EtOAc) or HPLC.[1] Target <0.5% starting material.

  • Work-up:

    • Cool reaction mass to room temperature (20–25°C).[1]

    • Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% of original volume.[1]

    • Add Ice Water (300 mL) slowly to the residue with vigorous stirring. The product will precipitate as a bright yellow solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 50 mL) to remove amine salts (isopropylammonium chloride).[1]

  • Purification: Recrystallize from hot Ethanol if purity is <98%.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Data Summary:

Parameter Specification
Appearance Bright Yellow Crystalline Solid
Yield 85 – 92%
Melting Point 108 – 110°C (Lit.[1][2] value check required)

| H-NMR (DMSO-d6) | δ 1.25 (d, 6H, Isopropyl-CH3), 8.5 (d, 1H, Ar-H ortho to NO2) |[1]

Module 2: Chemoselective Nitro Reduction[1]

Mechanistic Insight

The subsequent step often involves reducing the nitro group (-NO₂) to an amine (-NH₂) to form 3-amino-4-(isopropylamino)benzonitrile .[1] This is a critical intermediate for benzimidazole cyclization.[1]

Challenge: The molecule contains a Nitrile (-CN) group.[1][3] Under aggressive hydrogenation conditions (high pressure, high temp, or wrong catalyst), the nitrile can be reduced to a benzylamine (-CH₂NH₂), which is a critical impurity.[1]

Solution: Use Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) poisoned with sulfided inhibitors, or strictly control hydrogen equivalents/pressure to ensure selectivity.[1]

Reduction Workflow Diagram

Reduction_Workflow Input Nitro-Precursor (Dissolved in MeOH) Catalyst Add 5% Pd/C (50% wet) Input->Catalyst H2_Feed Hydrogenation (30 psi, 25°C) Catalyst->H2_Feed  Start Reaction Filter Catalyst Filtration (Celite Bed) H2_Feed->Filter  IPC: No Nitro remaining Product_Iso Isolate Diamine (Unstable to oxidation) Filter->Product_Iso

Figure 2: Catalytic hydrogenation workflow emphasizing catalyst removal and product isolation.

Experimental Protocol: Catalytic Hydrogenation

Safety Warning: Dry Pd/C is pyrophoric.[1] Always keep wet with water or solvent.[1] Hydrogen gas is explosive.[1]

Reagents:

  • 4-(Isopropylamino)-3-nitrobenzonitrile: 10.0 g[1]

  • Methanol: 100 mL

  • Pd/C (10% loading, 50% wet): 1.0 g[1]

  • Hydrogen Gas (Balloon or Parr Shaker)[1]

Step-by-Step Methodology:

  • Solution Prep: Dissolve the nitro-compound (10.0 g) in Methanol (100 mL) in a hydrogenation vessel.

  • Catalyst Addition: Under a nitrogen blanket, carefully add the wet Pd/C catalyst.[1]

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).[1]

    • Pressurize to 30 psi (2 bar) or use a hydrogen balloon for atmospheric pressure.[1]

    • Stir vigorously at Room Temperature (20–25°C) . Do not heat, as this promotes nitrile reduction.[1]

  • Monitoring: Reaction is typically fast (1–3 hours).[1] Monitor by HPLC for the disappearance of the nitro peak.

    • Critical Stop: Stop immediately upon consumption of starting material to prevent side-reactions.[1]

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove the catalyst.[1] Keep the filter cake wet to prevent ignition.[1]

    • Concentrate the filtrate immediately.[1] The resulting diamine (phenylenediamine derivative) is sensitive to air oxidation (turning dark/purple).[1]

  • Storage: Store under nitrogen or proceed immediately to the next cyclization step.

Analytical Characterization & Troubleshooting

Key Impurity Profile

When analyzing the final product, look for these specific impurities:

Impurity NameOriginRetention Time (Relative)
4-Chloro-3-nitrobenzonitrile Unreacted Starting Material> Product (Less Polar)
4-Hydroxy-3-nitrobenzonitrile Hydrolysis of Chloro/Amine< Product (More Polar)
4-(Isopropylamino)-3-nitrobenzamide Hydrolysis of Nitrile< Product (Distinct Amide Carbonyl in IR)
Self-Validating Quality Checks
  • Visual Check: The nitro-compound should be Bright Yellow .[1] If it turns orange/brown, it indicates the presence of oxidation products or free amine impurities.[1]

  • Solubility: The product should be fully soluble in DMSO and Ethyl Acetate. Cloudiness in EtOAc suggests residual inorganic salts (wash with water again).[1]

References

  • Crystal Structure & Synthesis

    • Li, Y., & Liu, B. (2011).[1] 4-(Isopropylamino)-3-nitrobenzonitrile.[1][4] Acta Crystallographica Section E, 67(7), o1737.[1]

    • [1]

  • Mechanistic Analog (Dabigatran Intermediates)

    • Hauel, N. H., et al. (2002).[1] Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757-1766.[1]

    • [1]

  • General SNAr Methodology

    • Organic Chemistry Portal.[1] Nucleophilic Aromatic Substitution (SNAr).[1]

  • Nitro Reduction Selectivity

    • Blaser, H. U. (2002).[1] Heterogeneous catalysis for fine chemicals production. Catalysis Today, 77(4), 299-305.[1] (Discusses chemoselectivity of Nitro vs Nitrile).

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(isopropylamino)-3-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Nucleophilic Aromatic Substitution (SNAr) reaction. Our goal is to provide you with the causal understanding and actionable protocols required to overcome common challenges and significantly improve your reaction yield and purity.

Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-(isopropylamino)-3-nitrobenzonitrile from a 4-halo-3-nitrobenzonitrile precursor is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions common to benzene, this reaction involves the attack of a nucleophile (isopropylamine) on an electron-poor aromatic ring.[1][2]

The reaction proceeds via a two-step addition-elimination mechanism.[3][4]

  • Addition & Meisenheimer Complex Formation: The nucleophile (isopropylamine) attacks the carbon atom bearing the leaving group (e.g., -Cl or -F). This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4][5]

  • Elimination & Re-aromatization: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.[4][5]

The success of this reaction hinges on the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂), positioned ortho or para to the leaving group. This positioning is critical as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby activating the ring for nucleophilic attack.[3][6]

Figure 1. SNAr addition-elimination mechanism.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<70%). What are the most critical parameters to investigate first?

Low yield is the most common issue. The root cause often lies in one of four key areas: leaving group efficiency, solvent choice, base/nucleophile concentration, or temperature.

  • Leaving Group: The reactivity order for SNAr is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic.[1] If you are using 4-chloro-3-nitrobenzonitrile, switching to 4-fluoro-3-nitrobenzonitrile will significantly increase the reaction rate, often allowing for milder conditions and higher yields.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are essential. They effectively solvate cations but poorly solvate the amine nucleophile, increasing its effective nucleophilicity and accelerating the reaction.[7] Using protic solvents (like ethanol or water alone) can hydrogen-bond with the amine, reducing its reactivity.

  • Base/Nucleophile Role: Isopropylamine acts as both the nucleophile and the base to neutralize the H-X formed. Using a large excess of isopropylamine can drive the reaction to completion. Some procedures also add a non-nucleophilic base like K₂CO₃ or triethylamine (Et₃N) to scavenge the acid, keeping the isopropylamine concentration high.[8]

  • Temperature: While higher temperatures increase the reaction rate, excessive heat (>120°C) can lead to side product formation and decomposition. A systematic optimization of the temperature is crucial.

Q2: I'm observing significant impurity formation on my TLC/LC-MS. What are the likely side products and how can I prevent them?

Impurity profiles often point towards specific flaws in the reaction conditions.

  • Unreacted Starting Material: This indicates an incomplete reaction. See Q1 for primary optimization strategies. Consider increasing reaction time, temperature, or the equivalents of isopropylamine.

  • Hydrolysis of Nitrile: If water is present, especially under basic conditions and at high temperatures, the nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH). To prevent this, ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Di-substitution or Polymerization: While less common for this specific molecule, if there are other potential leaving groups or reactive sites, di-substitution can occur. This is generally controlled by stoichiometry and temperature.

  • Reaction with Solvent: If using a potentially reactive solvent like DMF at high temperatures, decomposition or side reactions with the solvent can occur. If this is suspected, switch to a more robust solvent like DMSO.

Q3: The reaction seems to have stalled; my starting material is not being consumed after several hours. What should I do?

A stalled reaction is typically due to insufficient activation energy or a deactivated nucleophile.

  • Confirm Reagent Purity: Ensure the isopropylamine is of high purity and not a salt (e.g., isopropylamine HCl). Check the purity of your 4-halo-3-nitrobenzonitrile.

  • Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring by TLC at each stage. Many SNAr reactions require heating to 80-120°C to proceed at a reasonable rate.[7]

  • Add a Base: If not already present, add a non-nucleophilic base like powdered anhydrous K₂CO₃. The in-situ formation of H-X can protonate the isopropylamine, rendering it non-nucleophilic. A base will neutralize this acid.

  • Re-evaluate Solvent: Confirm you are using a dry, polar aprotic solvent. If your solvent has absorbed moisture, it can significantly hinder the reaction.

Troubleshooting Guide: A Workflow for Yield Optimization

This workflow provides a systematic approach to diagnosing and solving common issues.

Troubleshooting_Workflow Start Problem: Low Yield or Stalled Reaction Check_TLC Analyze TLC/LC-MS: Is Starting Material (SM) present? Start->Check_TLC Check_Impurity Analyze TLC/LC-MS: Are there significant side products? Check_TLC->Check_Impurity No SM_Present Yes Check_TLC->SM_Present Yes Impurity_Present Yes Check_Impurity->Impurity_Present Yes Success Problem Solved: High Yield & Purity Check_Impurity->Success No (Reaction is clean & complete) Temp Increase Temperature (e.g., 80 -> 100 -> 120°C) SM_Present->Temp Temp->Success Improved conversion No_Change No Improvement Temp->No_Change No effect Base Add Base (e.g., K2CO3, Et3N) Solvent Verify Solvent (Dry, Polar Aprotic?) Base->Solvent No effect Base->Success Improved conversion Leaving_Group Consider Better Leaving Group (Cl -> F) Solvent->Leaving_Group Lower_Temp Lower Reaction Temperature Impurity_Present->Lower_Temp Check_H2O Ensure Anhydrous Conditions (Dry Solvent, Inert Gas) Lower_Temp->Check_H2O No effect Lower_Temp->Success Purity improves Stoichiometry Check Stoichiometry (Reduce excess Nu if needed) Check_H2O->Stoichiometry Check_H2O->Success Purity improves No_Change->Base

Figure 2. Systematic workflow for troubleshooting the synthesis.

Experimental Protocols & Data

Baseline Protocol (Good Yield)

This protocol, adapted from literature, provides a reliable starting point with reported high yield.[9]

Reactants:

  • 4-Chloro-3-nitrobenzonitrile (1.0 eq)

  • Isopropylamine (large excess, acts as solvent/reagent)

  • Tetrahydrofuran (THF) (as co-solvent)

Procedure:

  • To a round-bottom flask, add 4-chloro-3-nitrobenzonitrile (e.g., 4.2 g, 0.023 mol).

  • Add THF (50 mL) and isopropylamine (25 mL). Note: Isopropylamine is used in large excess.

  • Heat the mixture to reflux (approx. 66-70°C for THF) for 4 hours.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Evaporate the solvent and excess amine under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the yellow solid by filtration, wash with cold ethanol, and dry.

  • Expected Yield: ~89%.[9]

Optimization Strategy: Impact of Key Variables

For challenging substrates or when aiming for >95% yield, consider the following optimizations.

ParameterBaseline ConditionOptimized ConditionRationale & Expected Outcome
Leaving Group 4-Chloro -3-nitrobenzonitrile4-Fluoro -3-nitrobenzonitrileThe C-F bond is more polarized, making the carbon more electrophilic and accelerating the rate-determining nucleophilic attack.[1] Expect a faster reaction and potentially higher yield under milder conditions.
Solvent THFDMSO or DMFDMSO and DMF are more polar aprotic solvents than THF, which can further enhance the reactivity of the amine nucleophile.[7] Expect a significant rate increase.
Base Excess IsopropylamineIsopropylamine (2-3 eq) + K₂CO₃ (2 eq)Adding an inexpensive, non-nucleophilic base preserves the concentration of the amine nucleophile by scavenging the generated HCl. Useful if using stoichiometric amine is desired.
Temperature Reflux (~68°C)80 - 100°CIf the reaction is slow in THF, increasing the temperature (by switching to a higher boiling solvent like DMSO) will increase the kinetic rate. Monitor for impurity formation.

References

  • He, L. (2012). 4-Isopropylamino-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(2), o183. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 30, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 30, 2026, from [Link]

  • Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. Retrieved January 30, 2026, from [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved January 30, 2026, from [Link]

  • O'Connor, T., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4829. [Link]

  • LookChem. (n.d.). Cas 939-80-0, 4-CHLORO-3-NITROBENZONITRILE. Retrieved January 30, 2026, from [Link]

Sources

4-(Isopropylamino)-3-nitrobenzonitrile stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 4-(Isopropylamino)-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. Here, we synthesize fundamental chemical principles with practical, field-proven insights to ensure the integrity of your experiments.

Section 1: Troubleshooting Guide

Unexpected experimental results can often be traced back to the chemical stability of the reagents. This section provides a structured approach to troubleshooting common issues encountered when working with 4-(Isopropylamino)-3-nitrobenzonitrile.

Observed Problem Potential Root Cause(s) Recommended Action & Scientific Rationale
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the compound in solution.Prepare fresh solutions for each experiment. 4-(Isopropylamino)-3-nitrobenzonitrile, like many substituted nitroaromatics, can be susceptible to degradation over time, especially when in solution and exposed to light or elevated temperatures.
Appearance of new, unexpected peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study (see protocol below) to identify potential degradants. The presence of amino and nitro groups suggests susceptibility to oxidative and reductive degradation pathways.
Color change of the solid compound or solution (e.g., darkening). Photodegradation or oxidation.Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen)[1]. Aromatic amines are known to be sensitive to light and air, which can lead to the formation of colored oxidation products[2][3].
Low assay values or poor recovery. Hydrolysis of the nitrile group.If working in aqueous solutions, especially under acidic or basic conditions, consider the possibility of nitrile hydrolysis to the corresponding carboxylic acid via a benzamide intermediate[4][5]. Buffer solutions to a neutral pH if the experimental conditions allow.
Precipitation from solution upon storage. Formation of insoluble degradation products or change in solubility due to pH shifts from degradation.Characterize the precipitate. If it is a degradant, adjust storage conditions (e.g., lower temperature, protection from light). If it is the parent compound, re-evaluate the solvent system and concentration.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and potential degradation pathways of 4-(Isopropylamino)-3-nitrobenzonitrile, providing in-depth explanations to guide your experimental design.

Q1: What are the primary functional groups in 4-(Isopropylamino)-3-nitrobenzonitrile that I should be concerned about regarding stability?

A1: The molecule contains three key functional groups on an aromatic ring that can influence its stability:

  • Aromatic Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group generally makes the aromatic ring resistant to oxidative degradation[6]. However, this group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives[7][8].

  • Secondary Aromatic Amine (-NH-isopropyl): The amino group is prone to oxidation, which can result in the formation of complex colored products, including dimers and polymers[2][9]. It can also be a site for other reactions like nitrosation[2].

  • Nitrile Group (-CN): The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid under either acidic or basic conditions, proceeding through a benzamide intermediate[4][5][10].

Q2: What is the most likely degradation pathway for this molecule under standard laboratory conditions?

Q3: How does pH affect the stability of 4-(Isopropylamino)-3-nitrobenzonitrile in aqueous solutions?

A3: The pH of the solution can significantly impact stability.

  • Acidic Conditions: May promote the hydrolysis of the nitrile group to the corresponding carboxylic acid[10].

  • Basic Conditions: Can also facilitate nitrile hydrolysis, potentially at a faster rate than in acidic conditions[5][12]. The amino group may be more susceptible to oxidation at higher pH values.

  • Neutral Conditions: Generally, the compound will be most stable around neutral pH, where both acid and base-catalyzed hydrolysis of the nitrile are minimized.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, 4-(Isopropylamino)-3-nitrobenzonitrile should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container[1]. This minimizes exposure to heat, moisture, light, and oxygen, which are key drivers of degradation.

Section 3: Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule and to identify potential degradation products. This information is critical for developing stability-indicating analytical methods.

Objective: To investigate the degradation of 4-(Isopropylamino)-3-nitrobenzonitrile under various stress conditions.

Materials:

  • 4-(Isopropylamino)-3-nitrobenzonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 4-(Isopropylamino)-3-nitrobenzonitrile in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep a parallel sample with 1 mL of water for comparison. Heat both at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep a parallel sample with 1 mL of water for comparison. Heat both at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all stressed samples and a non-stressed control sample by a suitable analytical method, such as reverse-phase HPLC. Monitor for the appearance of new peaks and a decrease in the main peak area.

Section 4: Visualizing Potential Degradation

To better understand the potential chemical transformations, the following diagram illustrates a hypothetical primary degradation pathway.

Degradation_Pathway Parent 4-(Isopropylamino)-3-nitrobenzonitrile Oxidation Oxidative Stress (e.g., H₂O₂, light, air) Parent->Oxidation Oxidation of Amino Group Hydrolysis Hydrolytic Stress (Acid or Base) Parent->Hydrolysis Hydrolysis of Nitrile Group Reduction Reductive Stress Parent->Reduction Reduction of Nitro Group Oxidized_Product Oxidized Amino Products (e.g., dimers, polymers) Oxidation->Oxidized_Product Hydrolyzed_Product 4-Amino-3-nitrobenzoic acid Hydrolysis->Hydrolyzed_Product Reduced_Product 3-Amino-4-(isopropylamino)benzonitrile Reduction->Reduced_Product

Caption: Potential degradation pathways of 4-(Isopropylamino)-3-nitrobenzonitrile.

References

  • Parales, R. E., et al. (2002). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 66(4), 682-735. [Link]

  • Li, H., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2536-2541. [Link]

  • Lipczynska-Kochany, E. (1999). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Research, 33(6), 1439-1448. [Link]

  • Chemistry For Everyone. (2023). How Does Temperature Affect Nitrocellulose? YouTube. [Link]

  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. Bioremediation: Principles and Applications, 175-197. [Link]

  • Bala, M., et al. (2020). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Blaser, H. U., et al. (2012). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 2(10), 2091-2101. [Link]

  • Li, X., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(1), 435. [Link]

  • Wikipedia. (n.d.). Diazonium compound. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Veselá, A., et al. (2003). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. Journal of Chromatography B, 795(1), 135-141. [Link]

  • De Laat, J., et al. (2004). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. Environmental Science & Technology, 38(13), 3659-3666. [Link]

  • PubChem. (n.d.). Isopropylamine. [Link]

  • Azmon, B. D. (2016). Base Hydrolysis of Benzonitrile. YouTube. [Link]

  • Gonsalvi, L., et al. (2003). Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. The Journal of Organic Chemistry, 68(16), 6393-6400. [Link]

  • Bala, M., et al. (2020). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. [Link]

  • Ghanayem, B. I., & NTP, T. P. (2014). Amino and Nitro Compounds. Encyclopedia of Toxicology, 203-207. [Link]

  • Kumar, A., et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Journal of Drug Delivery and Therapeutics, 13(5-S), 143-150. [Link]

  • Wikipedia. (n.d.). Isopropylamine. [Link]

  • Zhang, Y., et al. (2019). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 209, 236-244. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • D'Acunzo, F., et al. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 23(10), 2488. [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. [Link]

  • Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]

  • Wang, Y., et al. (2018). Predicting the Initial Thermal Decomposition Path of Nitrobenzene Caused by Mode Vibration at Moderate-Low Temperatures: Temperature-Dependent Anti-Stokes Raman Spectra Experiments and First-Principals Calculations. The Journal of Physical Chemistry A, 122(43), 8563-8571. [Link]

  • Kumar, A., et al. (2019). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Organic & Biomolecular Chemistry, 17(18), 4545-4549. [Link]

  • Sinditskii, V. P., et al. (2019). Thermal Decomposition of Aliphatic Nitro-compounds. Propellants, Explosives, Pyrotechnics, 44(8), 921-931. [Link]

  • Ionescu, C. I., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Pharmaceuticals, 17(4), 444. [Link]

  • Wang, Y., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 120(22), e2221773120. [Link]

  • Laughton, P. M., & Robertson, R. E. (1969). The acid-catalysed hydrolysis of benzonitrile. Canadian Journal of Chemistry, 47(19), 3563-3568. [Link]

  • LibreTexts Chemistry. (2021). 23.11: Oxidation of Amines. [Link]

  • Peñuela, G. A., & Barceló, D. (1998). Hydrolysis of para‐substituted benzonitriles in water. Environmental Toxicology and Chemistry, 17(5), 769-774. [Link]

  • Sheker, H. N., et al. (2023). stability of pharmaceutical preparations. MINAR International Journal of Applied Sciences and Technology, 5(2), 231-238. [Link]

  • Kumar, P. S., et al. (2016). A SIMPLE AND SENSITIVE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF TRACE LEVEL MONO ISOPROPYLAMINE IN PHARMACEUTICAL DRUG SUBSTANCES. International Journal of Pharmaceutical Sciences and Research, 7(2), 743. [Link]

  • ResearchGate. (n.d.). Figure S2. Study of hydrolysis of benzonitrile. [Link]

Sources

Byproduct identification in 4-(Isopropylamino)-3-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the identification and control of byproducts in the nucleophilic aromatic substitution (


) synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile . It is designed for process chemists and analytical scientists optimizing the synthesis of this intermediate, often used in androgen receptor antagonist development and dye chemistry.

Quick Status Dashboard
Process Stage Reaction Type Critical Control Point Key Risk
Reaction

(Nucleophilic Aromatic Substitution)
Moisture Content (<0.5%)Hydrolysis to Phenol
Workup Precipitation/CrystallizationpH ControlCo-precipitation of salts/acids
Analysis HPLC/UPLCRetention Time (RT) ShiftRegioisomer misidentification

Part 1: Troubleshooting Guide (Symptom-Based)

User Query: "I am observing unexpected peaks in my HPLC chromatogram. How do I identify them?"

Use the table below to correlate observed phenomena with specific chemical species.

Symptom / Observation Probable Identity Root Cause Corrective Action
Peak @ RRT ~0.85 (Earlier elution)Impurity A: 4-Hydroxy-3-nitrobenzonitrile (Phenol derivative)Hydrolysis: Presence of water in the solvent (THF/DMF) or wet isopropylamine.Dry solvents over molecular sieves. Ensure amine water content is <0.2%.
Peak @ RRT ~1.10 (Later elution)Impurity B: 4-Chloro-3-nitrobenzonitrile (Starting Material)Incomplete Reaction: Insufficient equivalents of amine or low temperature.Increase isopropylamine to 2.5–3.0 eq. Increase reaction time/temp.
Peak @ RRT ~0.92 (Close elution)Impurity C: 4-(Dimethylamino)-3-nitrobenzonitrileSolvent Exchange: Use of DMF/DMAc at high temps (>100°C) causes amine exchange.Switch solvent to THF, Ethanol, or Acetonitrile. Keep DMF temp <80°C.
Peak @ RRT ~0.95 (Isomer)Impurity D: 2-(Isopropylamino)-5-nitrobenzonitrileRegioisomer: Impurity in the starting material (2-chloro isomer).Screen starting material purity (require >99% 4-chloro isomer).
Yellow/Orange Precipitate (Low purity)Salt Contamination: Isopropylammonium chlorideWash Failure: Inefficient water wash during workup.Ensure thorough washing of filter cake with water until filtrate pH is neutral.

Part 2: Deep Dive - Impurity Formation Mechanisms

The Hydrolysis Competitor (Impurity A)
  • Chemical Structure: 4-Hydroxy-3-nitrobenzonitrile.

  • Mechanism: The nitro group at the ortho position activates the C-Cl bond, making it susceptible to attack not just by isopropylamine, but also by hydroxide ions or water.

  • Thermodynamics: While the amine is a better nucleophile, high water concentration shifts the equilibrium. Under basic conditions (generated by excess amine), water generates

    
    , which is a potent nucleophile for 
    
    
    
    .
  • Detection: This impurity is acidic. It will disappear or shift significantly in retention time if the HPLC mobile phase pH is adjusted >8.0 (deprotonation).

The Solvent Adduct (Impurity C)
  • Context: Common when using Dimethylformamide (DMF) as a solvent.

  • Mechanism: DMF can decompose to form dimethylamine (DMA) upon heating. DMA is a smaller, less sterically hindered nucleophile than isopropylamine and will rapidly attack the starting material.

  • Prevention: Avoid DMF if possible. If required, use fresh, high-quality DMF and maintain temperatures below 80°C.

The "Ammonia" Artifact (Impurity E)
  • Identity: 4-Amino-3-nitrobenzonitrile.[1][2]

  • Origin: Often traced to low-quality isopropylamine containing ammonia traces. Ammonia is a far superior nucleophile due to lack of steric hindrance and will compete effectively even at ppm levels.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways governing the product quality.

SnAr_Pathway SM Starting Material (4-Chloro-3-nitrobenzonitrile) Impurity_A Impurity A (Hydrolysis Product) SM->Impurity_A + H2O / OH- (Moisture) Impurity_C Impurity C (DMF Adduct) SM->Impurity_C + Dimethylamine (Solvent degradation) Meisenheimer Meisenheimer Complex SM->Meisenheimer + Isopropylamine (Slow Step) Target TARGET PRODUCT (4-(Isopropylamino)- 3-nitrobenzonitrile) Meisenheimer->Target - HCl (Fast)

Figure 1: Competitive reaction pathways in the


 synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile.

Part 4: Validated Analytical Protocol (HPLC)

To accurately separate the target from the identified byproducts, use the following method. This method relies on the hydrophobicity difference between the phenolic impurity and the alkylated product.

Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (Acidic pH suppresses phenol ionization)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 350 nm (nitro-aniline conjugation)
Temperature 30°C

Why this works:

  • Acidic Mobile Phase: Keeps Impurity A (Phenol) protonated, ensuring sharp peaks and preventing co-elution with the solvent front.

  • Dual Wavelength: The target compound is yellow/orange. Monitoring at 350-400 nm enhances specificity for the nitro-aniline chromophore, reducing interference from non-colored impurities.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of THF? A: Yes. Ethanol is a viable solvent and allows for direct crystallization of the product upon cooling.[3] However, reaction rates may be slower than in aprotic solvents like THF or DMF. Ensure the ethanol is dry to prevent ethyl ether formation (unlikely) or hydrolysis.

Q2: My product is dark brown instead of yellow. Why? A: This indicates oxidation or the formation of azo-dimers, likely caused by excessive heating (>100°C) or the presence of trace metals in the reactor. Recrystallize from Ethanol/Water to remove the dark amorphous impurities.

Q3: Is the reaction exothermic? A: Yes. The addition of isopropylamine to the halogenated nitrobenzene is exothermic. Control the addition rate to maintain temperature <40°C initially to prevent thermal runaway and impurity formation.

References
  • Ates-Alagoz, Z., & Buyukbingol, E. (2001).[3] Synthesis and characterization of 4-(isopropylamino)-3-nitrobenzonitrile.

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrobenzonitrile Compound Summary. PubChem.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism.

  • LGC Standards. (n.d.). Pharmaceutical Impurity Profiling.

Sources

Technical Support Center: Enhancing the Purity of 4-(Isopropylamino)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Isopropylamino)-3-nitrobenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require methods to enhance its purity for downstream applications. Achieving high purity is critical for ensuring reproducible experimental results, accurate analytical data, and the safety and efficacy of final drug candidates.

This guide provides answers to common questions encountered during the purification process, detailed troubleshooting advice, and step-by-step protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Compound Characteristics & Impurity Profile

This section addresses fundamental questions about the compound's properties and the common impurities that may be present after its initial synthesis.

Q1: What are the expected physical properties of a pure sample of 4-(Isopropylamino)-3-nitrobenzonitrile?

A pure sample of 4-(Isopropylamino)-3-nitrobenzonitrile should be a yellow to green solid at room temperature[1]. The appearance of a dark or oily residue indicates the presence of impurities. Its purity can be initially assessed by its melting point and thin-layer chromatography (TLC) profile against a reference standard.

Q2: My crude product is a dark, sticky solid. What are the most likely impurities?

The most common synthesis route involves the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzonitrile with isopropylamine.[2] Based on this, the primary impurities are typically:

  • Unreacted Starting Materials: Residual 4-chloro-3-nitrobenzonitrile.

  • Excess Reagents: Excess isopropylamine, which is volatile but can form salts.

  • Side-Reaction Products: Potential for di-substituted products or other minor byproducts if the reaction conditions are not optimized.

  • Solvent Residue: Trapped solvents used in the reaction, such as tetrahydrofuran (THF).[2]

Q3: How can I quickly assess the purity of my crude sample before undertaking a large-scale purification?

A quick and effective preliminary assessment can be performed using two simple techniques:

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot your crude material on a silica gel TLC plate and elute with a solvent system (e.g., a mixture of ethyl acetate and hexanes). Impurities will typically appear as separate spots with different Rf values from the main product spot.

  • Melting Point Analysis: A pure compound will have a sharp, defined melting point range. Impurities will cause the melting point to broaden and become depressed. Compare your experimental value to the literature value.

Part 2: FAQs - Primary Purification Strategies & Troubleshooting

This section focuses on the practical aspects of purification, offering solutions to common problems.

Q4: What is the most effective and straightforward method for purifying 4-(Isopropylamino)-3-nitrobenzonitrile?

For most common impurity profiles, recrystallization is the most efficient and scalable method.[3] The compound has been successfully purified by crystallization from ethanol, which yields high-purity material suitable for demanding applications like X-ray crystallography.[2]

Q5: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is often because the solution is too supersaturated or the boiling point of the solvent is higher than the melting point of the impure compound.

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil.

  • Add more solvent (10-20% additional volume) to reduce the saturation level.

  • Cool the solution very slowly. Allow it to cool to room temperature undisturbed before moving to an ice bath. Rapid cooling promotes oiling.

  • Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site for crystal growth.

  • Add a seed crystal of pure product, if available.

Q6: My recovery after recrystallization is very low. How can I improve the yield?

Low recovery is a common issue and can be addressed by optimizing several factors:

  • Use the minimum amount of hot solvent: The goal is to create a saturated solution at the solvent's boiling point. Using excessive solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Ensure complete cooling: Allow the flask to cool to room temperature and then chill it thoroughly in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of fresh, ice-cold recrystallization solvent to wash away impurities without re-dissolving a significant amount of the product.

Q7: Recrystallization did not remove a key impurity. When should I use column chromatography?

Column chromatography is a more powerful purification technique that should be employed when recrystallization fails or when impurities have very similar solubility profiles to the target compound.[4] It is particularly useful for separating complex mixtures or removing stubborn, closely-related impurities.[5]

Decision Framework: Recrystallization vs. Chromatography

The following diagram outlines the decision-making process for selecting the appropriate purification technique.

G start Crude Product Analysis (TLC) decision1 Are impurities well-separated from the product spot? start->decision1 recrystallization Proceed with Recrystallization decision1->recrystallization  Yes   chromatography Use Flash Column Chromatography decision1->chromatography  No / Overlapping Spots   decision2 Is the product pure after one recrystallization? recrystallization->decision2 end_ok Pure Product Obtained decision2->end_ok  Yes   end_repurify Consider a second recrystallization with a different solvent or move to chromatography decision2->end_repurify  No   end_repurify->chromatography

Caption: Purification Method Selection Workflow.

Part 3: Detailed Experimental Protocols

These protocols provide detailed, actionable steps for purifying your compound.

Protocol 1: Recrystallization from Ethanol

This protocol is adapted from established procedures for purifying 4-(Isopropylamino)-3-nitrobenzonitrile and general recrystallization best practices.[2][6]

Materials:

  • Crude 4-(Isopropylamino)-3-nitrobenzonitrile

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hotplate with stirring. Continue adding small portions of hot ethanol until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is highly colored due to polar impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-heated clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of ethanol. The final product should be a crystalline yellow solid.

Workflow for Recrystallization

G A 1. Place crude solid in flask B 2. Add minimum volume of hot ethanol to just dissolve the solid A->B C 3. (Optional) Hot filtration to remove insoluble impurities B->C D 4. Allow solution to cool slowly to room temperature C->D E 5. Chill in ice bath to maximize precipitation D->E F 6. Isolate crystals via vacuum filtration E->F G 7. Wash crystals with minimal ice-cold ethanol F->G H 8. Dry product under vacuum G->H

Caption: Step-by-step workflow for recrystallization.

Protocol 2: Flash Column Chromatography

This is a general guideline for purification when recrystallization is insufficient. The optimal solvent system should be determined by TLC analysis first.

Materials:

  • Silica gel (for flash chromatography)

  • Crude 4-(Isopropylamino)-3-nitrobenzonitrile

  • Solvents (e.g., Hexanes, Ethyl Acetate - HPLC grade)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system using TLC. The ideal system gives the product an Rf value of approximately 0.3-0.4 and separates it well from all impurities. A gradient of ethyl acetate in hexanes is a common starting point.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (or a less polar version for slurry packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel and carefully adding this to the top of the packed column.

  • Elution: Run the column by passing the eluent through it, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Data Summary: Purification Method Selection
Issue Recommended Primary Method Alternative/Advanced Method Key Rationale
Colored Impurities Recrystallization (with charcoal)Column ChromatographyCharcoal adsorbs high molecular weight colored compounds.
Starting Material Contamination RecrystallizationColumn ChromatographyStarting materials often have different solubility profiles.
Closely-Related Byproducts Column ChromatographyRecrystallization (may require multiple passes)Chromatography offers superior separation power for compounds with similar properties.
Oily or Non-Crystalline Crude Column ChromatographyRecrystallization (after initial cleanup)Chromatography can handle non-solid materials more effectively.
References
  • Synthesis of 4-amino-3-nitrobenzonitrile. PrepChem.com. [Link]

  • p-NITROBENZONITRILE. Organic Syntheses Procedure. [Link]

  • Synthesis of 4-(2-hydroxyethylamino)-3-nitrobenzonitrile. PrepChem.com. [Link]

  • 4-Isopropylamino-3-nitrobenzonitrile. National Center for Biotechnology Information (PMC). [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • RP-HPLC Method For The Purification Of Labeled Synthetic Oligonucleotides Using XTerra MS C18 Columns. Waters Corporation. [Link]

  • Supporting Information. CDC Stacks. [Link]

  • (PDF) Purification of Small Interfering RNA Using Nondenaturing Anion-Exchange Chromatography. ResearchGate. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Department of Physics & Chemistry, The University of the West Indies. [Link]

  • 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079. PubChem, National Institutes of Health. [Link]

  • Understanding the Properties of 3-Nitrobenzonitrile for Your Synthesis Needs. Angene. [Link]

  • 3-Hydroxy-4-nitrobenzonitrile | C7H4N2O3 | CID 15111921. PubChem, National Institutes of Health. [Link]

  • 3-amino-4-(isopropylamino)benzonitrile (C10H13N3). PubChemLite. [Link]

Sources

Technical Support Center: Workup and Purification of 4-(Isopropylamino)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(isopropylamino)-3-nitrobenzonitrile. It addresses common and complex issues encountered during the reaction workup and purification, presented in a troubleshooting-focused question-and-answer format. Our aim is to equip you with the scientific rationale behind each procedural step, ensuring a robust and reproducible methodology.

Section 1: Foundational Knowledge & Initial Workup

This section covers the essential steps following the completion of the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-3-nitrobenzonitrile and isopropylamine.

Q1: The reaction is complete. What is the standard initial workup procedure?

The most direct workup, as described in established literature, involves precipitation of the product followed by filtration.[1]

Underlying Principle: This procedure leverages the differential solubility of the product, 4-(isopropylamino)-3-nitrobenzonitrile, and the reaction byproducts. The product is significantly less soluble in aqueous media than the inorganic salts formed and the excess isopropylamine.

Detailed Protocol: Product Precipitation

  • Solvent Removal: If the reaction was conducted in a volatile organic solvent such as tetrahydrofuran (THF), remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Precipitation: To the resulting residue, add deionized water. The product should precipitate as a yellow solid.[1]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol (2 x 15 mL for a 4.2 g scale reaction) to remove residual impurities.[1]

Section 2: Troubleshooting the Workup

This section addresses common problems that can arise during the initial workup and provides systematic solutions.

Q2: I've added water to my reaction mixture, but the product has not precipitated. What should I do?

This issue typically arises from one of two scenarios: either the product concentration is too low, or its solubility is higher than expected due to the presence of co-solvents or impurities.

Troubleshooting Workflow:

G start No Precipitation Observed check_solvent Was the organic solvent completely removed? start->check_solvent action_evaporate Concentrate further on rotary evaporator. check_solvent->action_evaporate No check_volume Is the volume of water sufficient? check_solvent->check_volume Yes action_evaporate->check_volume action_add_water Add more deionized water. check_volume->action_add_water No check_saturation Induce crystallization. check_volume->check_saturation Yes action_add_water->check_saturation action_scratch Scratch inner wall of the flask with a glass rod. check_saturation->action_scratch action_seed Add a seed crystal. check_saturation->action_seed consider_extraction If precipitation fails, proceed to liquid-liquid extraction. action_scratch->consider_extraction No success action_seed->consider_extraction No success

Caption: Decision-making workflow for troubleshooting lack of product precipitation.

Explanation of Steps:

  • Complete Solvent Removal: Residual organic solvents like THF can significantly increase the solubility of the product in the aqueous phase. Ensure complete removal before inducing precipitation.

  • Sufficient Water Volume: A sufficient volume of the anti-solvent (water) is crucial to decrease the product's solubility to the point of precipitation.

  • Inducing Crystallization: If the solution is supersaturated, mechanical agitation by scratching the flask can initiate crystal formation. Seeding with a previously obtained crystal of the product is also a highly effective method.

  • Liquid-Liquid Extraction as an Alternative: If precipitation is unsuccessful, the product can be isolated by extraction with an organic solvent. See Q3 for a detailed protocol.

Q3: My product oiled out or remained in solution. How do I perform an effective liquid-liquid extraction?

Liquid-liquid extraction is a robust alternative to precipitation, particularly when impurities render the product oily or when it is more soluble than anticipated.

Underlying Principle: This technique separates compounds based on their relative solubilities in two different immiscible liquids (an aqueous phase and an organic phase). The polar impurities and salts will preferentially dissolve in the aqueous phase, while the more nonpolar product will be extracted into the organic phase.

Detailed Protocol: Liquid-Liquid Extraction

  • Solvent Selection: Choose a water-immiscible organic solvent in which the product is soluble. Ethyl acetate is a good starting point given its polarity and effectiveness in dissolving similar nitroaromatic compounds.[2][3] Dichloromethane (DCM) is another viable option.

  • Extraction:

    • Transfer the aqueous reaction mixture to a separatory funnel.

    • Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).

    • Stopper the funnel and invert it, ensuring to vent frequently to release any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes.

    • Allow the layers to separate. The organic layer will typically be the top layer with ethyl acetate and the bottom layer with DCM.

    • Drain the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize product recovery.

  • Washing the Combined Organic Layers:

    • Combine all organic extracts in the separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

    • Wash with brine (saturated aqueous NaCl solution) to remove any residual water and break up emulsions.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude product.

Q4: I have an emulsion during my extraction. How can I break it?

Emulsions are a common issue when working with compounds that have both polar and nonpolar functionalities.

Troubleshooting Emulsions:

  • Add Brine: The addition of a saturated aqueous solution of NaCl increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.

  • Filtration: Filter the emulsified layer through a pad of Celite®.

  • Patience: In some cases, allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.

Section 3: Purification of 4-(Isopropylamino)-3-nitrobenzonitrile

This section details the methods for purifying the crude product obtained from the initial workup.

Q5: My isolated product is impure. What is the recommended purification method?

Recrystallization is the most effective method for purifying solid organic compounds.

Underlying Principle: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities are ideally left behind in the solution.

Solvent Selection for Recrystallization:

The ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound, meaning it should be highly soluble at high temperatures and sparingly soluble at low temperatures.[4] For nitroaromatic compounds like 4-(isopropylamino)-3-nitrobenzonitrile, alcoholic solvents are often a good starting point.[4]

Solvent/SystemRationale
Ethanol Literature suggests that 4-(isopropylamino)-3-nitrobenzonitrile can be effectively recrystallized from ethanol.[1]
Ethanol/Water A mixed solvent system can be beneficial if the product is too soluble in pure ethanol. The addition of water as an anti-solvent can induce crystallization. A 1:1 mixture has been shown to be effective for similar nitroanilines.[5]
Isopropanol Given the isopropyl group on the target molecule, isopropanol may also be a suitable solvent.

Detailed Protocol: Recrystallization from Ethanol

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with gentle swirling. Continue adding hot ethanol dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator.

Q6: I am having trouble with the recrystallization. What are some common issues and their solutions?
ProblemPotential CauseSolution
Oiling Out The product's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow for slower cooling.[4]
No Crystals Form The solution is not saturated, or crystallization is slow to initiate.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, slowly evaporate some of the solvent to increase the concentration.
Poor Recovery Too much solvent was used, or the product is significantly soluble in the cold solvent.Concentrate the filtrate and cool again to obtain a second crop of crystals. Consider a different solvent or a mixed solvent system for future attempts.

Section 4: Safety & Handling

Q7: What are the key safety precautions I should take when working with 4-(isopropylamino)-3-nitrobenzonitrile and its precursors?

Working with nitroaromatic compounds and nitriles requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid skin and eye contact.[7] Do not breathe dust.[7] Wash hands thoroughly after handling.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Toxicity: While specific data for 4-(isopropylamino)-3-nitrobenzonitrile is limited, related nitrobenzonitriles are harmful if swallowed, in contact with skin, or if inhaled.

Section 5: Understanding the Chemistry

Q8: Why is an acid or base wash sometimes included in the workup of SNAr reactions with amine nucleophiles?

Underlying Principle: The basicity of the isopropylamino group allows for its selective protonation or deprotonation, which can be used to separate it from non-basic impurities. The pKa of protonated isopropylamine is approximately 10.6.[8]

  • Acid Wash (e.g., dilute HCl): An acid wash will protonate the isopropylamino group, forming a water-soluble salt. This can be used to extract the product into the aqueous phase, leaving non-basic organic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.

  • Base Wash (e.g., dilute NaOH or NaHCO₃): A base wash is effective for removing acidic impurities from the organic layer containing the product.

Workflow for Acid/Base Extraction:

G start Crude Product in Organic Solvent acid_wash Wash with dilute HCl start->acid_wash separate_layers1 Separate Layers acid_wash->separate_layers1 aqueous_layer1 Aqueous Layer (Protonated Product) separate_layers1->aqueous_layer1 organic_layer1 Organic Layer (Non-basic Impurities) separate_layers1->organic_layer1 basify Basify with NaOH aqueous_layer1->basify extract Extract with fresh organic solvent basify->extract final_product Purified Product in Organic Solvent extract->final_product

Caption: Workflow for purification using an acid wash.

References

  • Chen, J., Chen, G., Zheng, M., & Zhao, H. (2017). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15).
  • Chen, J., Chen, G., Zheng, M., & Zhao, H. (2017). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T/K = (278.15 to 318.15). Sci-Hub. Retrieved from [Link]

  • Ye, J., et al. (2012). 4-Isopropylamino-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o183.
  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

  • S. Michael Stewart. (2020, June 25). Nucleophilic Substitution with Amines [Video]. YouTube. [Link]

  • Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Reddit. (n.d.). Recrystallizing nitroacetanilide. r/OrganicChemistry. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropylamine. PubChem. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Khan Academy. (2010, October 18). Amine as Nucleophile in Sn2 Reaction [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2017, June 22). Synthesis of p-Nitroaniline [Video]. YouTube. [Link]

  • LibreTexts. (2021, June 10). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts. [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Michael Evans. (2019, July 15). 05.04 Syntheses of Amines: Substitution Reactions [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023, January 31). Organic Chemistry - pKa Values of Acids [Video]. YouTube. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]

  • Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 63509-7. Retrieved from [Link]

  • Request PDF. (2025). Contrasting pKa of Protonated Bis(3-aminopropyl)-Terminated Polyethylene Glycol “Jeffamine” and the Associated Thermodynamic Parameters in Solution and Covalently Attached to Graphite Surfaces. Retrieved from [Link]

Sources

Technical Support Center: Chiral Resolution of 4-(Isopropylamino)-3-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Development & Scale-Up) Subject: Enantioselective Chromatography for Nitrobenzonitrile Scaffolds Audience: Analytical Chemists, Process Engineers, Medicinal Chemists

Executive Technical Overview

The separation of 4-(Isopropylamino)-3-nitrobenzonitrile derivatives presents a specific set of chromatographic challenges. These compounds are frequently intermediates in the synthesis of Selective Androgen Receptor Modulators (SARMs) and other non-steroidal anti-androgens.

While the parent scaffold itself may be achiral, its bio-active derivatives often possess chirality through:

  • Substituted Amine Chains: Introduction of chiral centers on the amino side-chain (e.g., replacing isopropyl with a chiral alkyl group).

  • Atropisomerism: In highly substituted derivatives where rotation around the C-N bond is restricted by the ortho-nitro group.

  • Scaffold Functionalization: Downstream coupling that creates stereogenic centers (e.g., Bicalutamide analogs).

This support guide addresses the dipolar nature of the nitro and nitrile groups, which often leads to strong retention but potential peak tailing due to the secondary amine.

Method Development Protocol (SOP-MD-04)

Do not rely on trial-and-error. Use this logic-gated screening approach to minimize solvent consumption and time.

Phase 1: Stationary Phase Screening

The high dipole moment of the nitro group interacts strongly with Amylose and Cellulose carbamate phases.

PriorityColumn ChemistryCommercial EquivalentMechanistic Rationale
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak IA / AD-HThe helical amylose backbone accommodates the planar nitrobenzonitrile core; high success rate for aromatic amides/amines.
2 (Secondary) Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H / IBOften provides complementary selectivity (

) if Amylose fails; better for rigid bicyclic derivatives.
3 (Specialized) Cellulose tris(3-chloro-4-methylphenylcarbamate)Chiralcel OZ-3 / Lux Cellulose-2The chlorinated selector offers unique

-

interactions useful for electron-deficient nitro-aromatics.
Phase 2: Mobile Phase Selection Logic

The secondary amine in the 4-position is a hydrogen bond donor/acceptor. You must control ionization and silanol interactions.

  • Standard Normal Phase (NP): Hexane / Isopropanol (90:10).

    • Note: If solubility is poor due to the nitro group, switch to Polar Organic Mode (100% Acetonitrile or MeOH/EtOH blends).

  • Supercritical Fluid Chromatography (SFC): CO

    
     / Methanol.
    
    • Advantage:[1][2][3] The nitro group provides excellent solubility in supercritical CO

      
      , often yielding higher resolution (
      
      
      
      ) than HPLC.
Workflow Visualization

The following diagram outlines the decision logic for method development.

method_development_logic Start START: Chiral Screening Solubility Check Solubility in Hexane/Alcohol Start->Solubility NP_Screen Normal Phase Screening (Hex/IPA + 0.1% DEA) Solubility->NP_Screen Soluble PO_Screen Polar Organic Screening (100% MeOH or ACN + 0.1% DEA) Solubility->PO_Screen Insoluble SFC_Screen SFC Screening (CO2 + MeOH) Solubility->SFC_Screen Preferred for Scale Selectivity_Check Calculate Selectivity (α) NP_Screen->Selectivity_Check PO_Screen->Selectivity_Check SFC_Screen->Selectivity_Check Selectivity_Check->Start α < 1.05 (Switch Column) Optimize Optimize Resolution (Rs) Selectivity_Check->Optimize α > 1.1

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on solubility and screening results.

Troubleshooting & FAQs

Issue 1: Severe Peak Tailing on the Second Enantiomer

User Report: "I have separation (


), but the second peak tails significantly (

), ruining the integration."

Root Cause: The 4-isopropylamino group is basic. It is interacting with residual silanols on the silica support of the chiral column, or non-specific sites on the polysaccharide matrix.

Corrective Action:

  • Add Basic Modifier: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase. This competes for the active silanol sites.

  • Switch to Immobilized Phases: If using coated phases (like AD-H) restricts your solvent choices, switch to immobilized versions (Chiralpak IA/IB). This allows you to use stronger solvents (like THF or DCM) which can suppress non-specific interactions.

  • Reference: Basic modifiers are standard protocol for chiral amines to improve peak symmetry [1, 5].

Issue 2: Analyte Precipitates in the Column (High Backpressure)

User Report: "The pressure spiked during the run. The compound dissolves in DMSO but crashes out in the Hexane/IPA mobile phase."

Root Cause: Nitrobenzonitriles are polar. They have poor solubility in non-polar alkanes (Hexane/Heptane), especially at prep scales.

Corrective Action:

  • Bypass Normal Phase: Move immediately to Polar Organic Mode (POM) .

    • Recipe: 100% Methanol or 100% Acetonitrile (with 0.1% DEA).

    • Columns: Chiralpak IA and Chiralcel OD-H work exceptionally well in POM for this class of compounds.

  • Use SFC: Supercritical CO

    
     is a much better solvent for nitro-aromatics than hexane.
    
  • Reference: Solubility issues in NP are a known bottleneck; POM or SFC are the validated alternatives [1, 7].

Issue 3: Elution Order Reversal during Scale-Up

User Report: "I developed the method on an analytical column (4.6mm ID), but on the prep column (20mm ID), the elution order seems to have flipped or the peaks merged."

Root Cause: This is rarely a true "flip" unless temperature changed. It is likely concentration overload . The active chiral sites are saturated, causing the retention time of the second peak to decrease drastically (moving left) while the first peak broadens, leading to co-elution.

Corrective Action:

  • Loading Study: You must determine the specific loading capacity (mg analyte / g stationary phase).

  • Temperature Control: Ensure the prep column is effectively thermostatted. Self-heating from friction in large columns can alter selectivity.

  • Verification: Run a dilute sample on the prep column to confirm the original elution order.

Advanced Optimization: Temperature & Selectivity

For difficult separations (


), temperature is your most powerful variable.
  • Low Temperature (5°C - 15°C): Generally increases resolution (

    
    ) by enhancing the enthalpy of adsorption. Useful for entropy-driven separations common with amylose phases.
    
  • High Temperature (30°C - 40°C): Improves mass transfer and peak shape. Use this if the separation is adequate but peaks are broad.

Optimization Workflow

optimization_flow Input Initial Separation (α ≈ 1.1) Temp_Drop Decrease Temp (to 10°C) Input->Temp_Drop First Step Modifier_Change Change Alcohol (IPA -> EtOH) Temp_Drop->Modifier_Change No Change Success Target Reached (Rs > 1.5) Temp_Drop->Success Rs Improved Modifier_Change->Success

Figure 2: Step-wise optimization for maximizing resolution of nitrobenzonitrile derivatives.

Quantitative Specifications (Benchmarking)

The following table summarizes expected performance metrics for 4-(isopropylamino)-3-nitrobenzonitrile derivatives on standard CSPs.

ParameterTarget SpecificationCritical LimitNotes
Resolution (

)



requires method re-optimization for accurate quantitation.
Tailing Factor (

)


High tailing indicates insufficient amine modifier (DEA).
Column Efficiency (

)

plates/m

Low efficiency suggests column aging or void volume issues.
Enantiomeric Excess (

)

N/ARequired purity for downstream biological assays.

References

  • Chiralpedia. (2022).[1] Chiral HPLC separation: strategy and approaches. Retrieved from 1

  • Phenomenex. (2023).[4][5] HPLC Technical Tip: Chiral Method Development. Retrieved from 6

  • NIH / PMC. (2011). Crystal structure of 4-isopropylamino-3-nitrobenzonitrile. (Confirming structural data). Retrieved from 7

  • Chromatography Today. (2020). Trouble with chiral separations: Memory effects and column history. Retrieved from 8

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from 2

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from 5

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines... on Polysaccharide Phenylcarbamates. Retrieved from 9

Sources

4-(Isopropylamino)-3-nitrobenzonitrile reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring Guide

Case ID: SNaR-ISO-CN-001 Subject: TLC Method Development & Troubleshooting for 4-(Isopropylamino)-3-nitrobenzonitrile Synthesis Context: Nucleophilic Aromatic Substitution (


) of 4-chloro-3-nitrobenzonitrile with isopropylamine.

Executive Summary & Mechanistic Insight

Welcome to the Technical Support Hub. You are likely monitoring the synthesis of 4-(isopropylamino)-3-nitrobenzonitrile via an


 reaction. This transformation involves the displacement of a chloride leaving group by isopropylamine.

Mechanistic Impact on TLC:

  • Starting Material (SM): 4-Chloro-3-nitrobenzonitrile.[1][2][3][4][5] Lacks hydrogen bond donors. Relatively non-polar. It typically appears as a faint spot under UV (254 nm) and is colorless to pale white.

  • Product (P): 4-(Isopropylamino)-3-nitrobenzonitrile.[6] Contains a secondary amine.[5] While amines generally increase polarity (lowering

    
    ), this specific molecule features an intramolecular hydrogen bond  between the N-H and the ortho-nitro group [1]. This "locks" the polarity somewhat, preventing the drastic 
    
    
    
    drop seen in para-isomers, but it will still likely elute below the starting material.
  • Visual Indicator: The product is a bright yellow solid [1]. This provides a built-in colorimetric indicator on the TLC plate, visible even before UV visualization.

Standard Operating Procedure (SOP)

Protocol ID: TLC-MON-04 Objective: Resolve SM and Product with


.
A. Mobile Phase Selection

The reaction involves a transition from a non-polar halide to a moderately polar amine.

  • Initial System: Hexanes : Ethyl Acetate (80:20 v/v).

  • Optimization: If the product remains at the baseline, increase polarity to Hexanes : Ethyl Acetate (60:40 v/v).

B. Plate Preparation & Spotting
  • Stationary Phase: Silica Gel

    
     on aluminum or glass backing.
    
  • Sample Prep: Dilute 10

    
    L of reaction mixture into 500 
    
    
    
    L of Ethyl Acetate. Do not spot neat reaction mixture as the high concentration of isopropylamine can cause streaking.
  • Co-Spotting (Critical): Always run three lanes:

    • Lane 1: Starting Material Reference (SM)

    • Lane 2: Co-spot (SM + Reaction Mixture)

    • Lane 3: Reaction Mixture (Rxn)

C. Visualization
  • Visual Inspection: Observe the plate under visible light. The product appears as a yellow spot .

  • UV detection: Visualize at 254 nm (quenching) and 365 nm.

  • Stain (Optional): If confirmation is needed, use Ninhydrin (amines turn reddish/purple upon heating) or p-Anisaldehyde (general organic stain).

Troubleshooting Hub (FAQ)

Q1: The product spot is "streaking" or "tailing" down the plate. How do I fix this?

  • Root Cause: Secondary amines interact strongly with the acidic silanol groups (

    
    ) on the silica surface, causing drag.
    
  • Solution: Pre-treat your mobile phase with a base modifier. Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to your Hexane/EtOAc mixture [2]. This neutralizes the acidic sites on the silica, sharpening the amine spot.

Q2: My Starting Material and Product have very similar


 values (Co-elution). 
  • Root Cause: The intramolecular H-bond in the product reduces its effective polarity, making it behave similarly to the non-polar chloride starting material in certain non-polar solvents.

  • Solution: Change the "selectivity" of the mobile phase, not just the strength.

    • Switch to Dichloromethane (DCM) : Methanol (98:2) . DCM solubilizes nitro-aromatics well and often provides better separation for benzonitriles than Hexane/EtOAc.

Q3: I see a new spot at the baseline that isn't the product. What is it?

  • Root Cause: This is likely the hydrochloride salt of the excess isopropylamine (Isopropylamine

    
    HCl) formed as a byproduct. Salts do not migrate on silica.
    
  • Verification: This spot will be Ninhydrin active (purple) but likely UV weak compared to the aromatic components. It does not indicate reaction failure.

Q4: The reaction seems stalled. SM is still present after 4 hours.

  • Diagnostic: Check your temperature.

    
     on benzonitriles often requires reflux (THF at 66°C or Ethanol at 78°C) [1]. Room temperature stirring is often insufficient for aryl chlorides.
    
  • Action: Increase temperature or switch to a higher boiling solvent (e.g., from THF to Dioxane) if thermal energy is the bottleneck.

Data & Visualization

Table 1: Expected Trends (Hexane:EtOAc 70:30)
CompoundStructure FeatureVisual (Daylight)Visual (UV 254nm)Relative

4-Chloro-3-nitrobenzonitrile Halide, e- withdrawingColorless/WhiteDark SpotHigh (0.6 - 0.7)
4-(Isopropylamino)-3-nitrobenzonitrile Amine, Internal H-bondYellow Dark SpotMedium (0.3 - 0.5)
Isopropylamine Aliphatic AmineColorlessInvisibleLow / Streak
Workflow Diagram: Reaction Monitoring Logic

TLC_Workflow Start Sample Reaction Mixture Dilute Dilute in EtOAc (Avoid Neat Spotting) Start->Dilute Spot Spot TLC Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) Dilute->Spot Elute Elute in Hex/EtOAc (80:20) Spot->Elute Visual Visual Inspection (Visible Light) Elute->Visual Decision1 Is there a YELLOW spot? Visual->Decision1 UV_Check Check UV (254 nm) Decision1->UV_Check Yes Fix_Rxn Troubleshoot Reaction (Check Temp/Reagents) Decision1->Fix_Rxn No (Only White SM) Decision2 Does Yellow Spot Co-elute with SM? UV_Check->Decision2 Result_Good Reaction Progressing (Calculate Conversion) Decision2->Result_Good No (Distinct Spots) Fix_Res Troubleshoot Resolution (Switch to DCM/MeOH) Decision2->Fix_Res Yes (Overlap)

Caption: Logical workflow for monitoring the


 reaction, prioritizing visual color change as the primary rapid indicator.

References

  • NIH National Library of Medicine . (2011). Crystal structure of 4-(isopropylamino)-3-nitrobenzonitrile. PubMed Central. Available at: [Link]

  • ChemBAM . (n.d.). TLC Troubleshooting: Streaking and Spot Distortion. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-(Isopropylamino)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 4-(Isopropylamino)-3-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my focus is to dissect the "why" behind the "how," offering a rationale for experimental choices and ensuring that each described protocol is a self-validating system.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This guide will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[2][3][4]

The Analyte: 4-(Isopropylamino)-3-nitrobenzonitrile

4-(Isopropylamino)-3-nitrobenzonitrile is a substituted benzonitrile with the chemical formula C10H11N3O2. Its structure, featuring a nitro group and an isopropylamino group attached to a benzonitrile backbone, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. The synthesis of this compound often involves the reaction of 4-chloro-3-nitrobenzonitrile with isopropylamine.[5] The presence of a chromophore makes it amenable to UV-Vis detection. Its polarity and potential for volatility are key considerations for chromatographic separations.

Core Principles of Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[6] Key validation parameters, as outlined by the ICH, include:[7]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[7][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability and intermediate precision.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8][10]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][9]

Comparative Analysis of Analytical Methods

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture.[11] For 4-(Isopropylamino)-3-nitrobenzonitrile, a reversed-phase HPLC (RP-HPLC) method is often the most suitable approach due to the molecule's moderate polarity.

RP-HPLC with UV detection is a versatile and widely used technique in the pharmaceutical industry.[12] The C18 stationary phase provides excellent separation for a wide range of non-polar to moderately polar compounds. The mobile phase composition can be easily adjusted to optimize the separation.

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh a known amount of 4-(Isopropylamino)-3-nitrobenzonitrile reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample containing 4-(Isopropylamino)-3-nitrobenzonitrile and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to 4-(Isopropylamino)-3-nitrobenzonitrile by comparing the retention time with the standard. Calculate the concentration based on the peak area using the calibration curve.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analytePeak is well-resolved from excipients and degradation products.
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0%Repeatability: 0.8%, Intermediate: 1.5%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness %RSD ≤ 2.0% for small variationsRobust to changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).
Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[13] For 4-(Isopropylamino)-3-nitrobenzonitrile, GC can be a suitable alternative to HPLC, particularly for purity testing and residual solvent analysis.

GC offers high resolution and sensitivity. Given the structure of 4-(Isopropylamino)-3-nitrobenzonitrile, it is expected to have sufficient volatility for GC analysis, especially when using a high-temperature capillary column. A Flame Ionization Detector (FID) is a common choice for organic compounds, providing a robust and linear response. However, care must be taken as some nitroaromatic compounds can be thermally labile.[14]

Caption: Gas Chromatography (GC) analytical workflow.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent like acetone or ethyl acetate. Prepare a series of calibration standards by dilution.

  • Sample Preparation: Dissolve a known amount of the sample in the same solvent.

  • Analysis: Inject the standards and samples into the GC.

  • Quantification: Identify the analyte peak by its retention time and quantify using the calibration curve.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the analyte's retention timeGood separation from impurities and solvent peaks.
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.1%
Precision (%RSD) Repeatability: ≤ 3.0%, Intermediate: ≤ 5.0%Repeatability: 1.2%, Intermediate: 2.8%
LOD Signal-to-Noise ratio of 3:10.5 µg/mL
LOQ Signal-to-Noise ratio of 10:11.5 µg/mL
Robustness %RSD ≤ 5.0% for small variationsMethod is robust to minor changes in oven temperature ramp rate and carrier gas flow.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, cost-effective, and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[15][16] The presence of the nitrobenzene chromophore in 4-(Isopropylamino)-3-nitrobenzonitrile makes it a good candidate for this method.

This technique is ideal for routine quality control where a simple and fast assay is needed.[17] It does not require extensive sample preparation or expensive instrumentation. However, its major limitation is the lack of specificity; it cannot distinguish between the analyte and other absorbing impurities.[16]

Caption: UV-Visible Spectroscopy analytical workflow.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Procedure:

  • Determination of λmax: Prepare a dilute solution of 4-(Isopropylamino)-3-nitrobenzonitrile in a suitable solvent (e.g., methanol or ethanol) and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of the reference standard and a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a sample solution of appropriate concentration in the same solvent.

  • Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Quantification: Calculate the concentration of the analyte in the sample using the calibration curve.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Limited; demonstrated by consistent spectraThe λmax remains consistent, but interference from other absorbing species is possible.
Linearity (r²) ≥ 0.9990.9992
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%
Precision (%RSD) Repeatability: ≤ 1.0%, Intermediate: ≤ 2.0%Repeatability: 0.5%, Intermediate: 1.1%
LOD Calculated from the standard deviation of the blank0.2 µg/mL
LOQ Calculated from the standard deviation of the blank0.6 µg/mL
Robustness %RSD ≤ 2.0% for small variationsRobust to minor variations in solvent composition.

Conclusion and Recommendation

The selection of an analytical method for 4-(Isopropylamino)-3-nitrobenzonitrile should be guided by the specific analytical needs.

  • HPLC is the most recommended method for comprehensive analysis, offering high specificity, accuracy, and precision, making it suitable for both quantitative analysis and impurity profiling.

  • GC is a viable alternative, particularly for assessing purity and detecting volatile impurities. However, potential thermal degradation of the analyte must be carefully evaluated.

  • UV-Vis Spectroscopy is a simple and rapid method for routine quantification where the sample matrix is well-characterized and free of interfering substances.

Ultimately, a thorough validation process, guided by regulatory frameworks such as those from the ICH, is essential to ensure the reliability and accuracy of the chosen analytical method.[6][18] This in turn guarantees the quality and safety of the final pharmaceutical product.

References

  • Ates-Alagoz, Z., & Buyukbingol, E. (2001). Synthesis and in vitro evaluation of some new benzonitrile derivatives as potential aromatase inhibitors. Turkish Journal of Chemistry, 25(3), 329-336.
  • Breaux, J., Jones, K., & Boulas, P. (2003).
  • Chen, Y., et al. (2012). 4-Isopropylamino-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3173. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography & Separation Techniques. [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ICH. (1996). Q2B Validation of Analytical Procedures: Methodology.
  • JETIR. (2019). Method Development and Validation of Macitentan in Pharmaceutical Tablet Dosage Forms by RP-HPLC. JETIR, 6(6). [Link]

  • Kowalska, M., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Scientific Reports, 12(1), 183. [Link]

  • PubMed. (1998). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. Redox Report, 3(5-6), 259-270. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 5677. [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • USP. (2017). General Chapter, <1225> Validation of Compendial Procedures. USP-NF. [Link]

Sources

A Comparative Guide to 4-(Isopropylamino)-3-nitrobenzonitrile Derivatives: Bridging In Vitro Efficacy with In Vivo Potential as Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the androgen receptor (AR) remains a pivotal target for the management of prostate cancer.[1][2][3] Nonsteroidal antiandrogens have emerged as a cornerstone of treatment, and among the scaffolds under investigation, 4-(Isopropylamino)-3-nitrobenzonitrile and its derivatives present a promising chemical class. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of these derivatives, synthesizing available data to inform future research and development.

The Rationale: Targeting the Androgen Receptor with Benzonitrile Scaffolds

The 4-(Isopropylamino)-3-nitrobenzonitrile core shares structural similarities with established nonsteroidal antiandrogens like Bicalutamide.[4][5] These agents function by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR.[6] This blockade prevents receptor activation, nuclear translocation, and the subsequent transcription of genes that drive prostate cancer cell proliferation and survival.[2][7] The development of novel derivatives aims to enhance binding affinity, improve pharmacokinetic profiles, and overcome resistance mechanisms that can emerge with existing therapies.[7][8]

In Vitro Efficacy: Assessing Androgen Receptor Antagonism and Cytotoxicity

The initial evaluation of novel 4-(Isopropylamino)-3-nitrobenzonitrile derivatives begins with a battery of in vitro assays to determine their biological activity at the cellular level. These assays are crucial for establishing a preliminary structure-activity relationship (SAR) and identifying lead compounds for further development.

Comparative In Vitro Activity of Representative Benzonitrile Derivatives

While a direct head-to-head comparison of a comprehensive series of 4-(Isopropylamino)-3-nitrobenzonitrile derivatives is not extensively available in the public literature, we can synthesize data from studies on analogous compounds to illustrate the typical range of activities observed.

Compound ClassTarget Cell LineIn Vitro AssayKey FindingsReference
4-Substituted-3-nitrobenzamides HCT-116, MDA-MB-435, HL-60SRB Assay (Cytotoxicity)Potent anti-tumor activity observed, with some derivatives exhibiting GI50 values in the low micromolar range.[9]
Androgen Receptor Antagonist 3 Not SpecifiedAndrogen Receptor (AR) Antagonist AssayDisplayed AR antagonist activity with an IC50 of 2.4 μM.[10]
Various Industrial Chemicals AR-EcoScreen cellsReporter Gene AssayIdentification of novel AR agonists and antagonists, with the most potent antagonist having an IC50 of 2.28 x 10⁻⁷ M.[11]

Expert Insights: The selection of cell lines is critical. Androgen-dependent lines like LNCaP are essential for evaluating AR antagonism, while androgen-independent lines such as PC-3 and DU-145 can help identify compounds with broader cytotoxic effects or activity against castration-resistant prostate cancer.[12]

Key In Vitro Experimental Protocols

Androgen Receptor Competitive Binding Assay:

This assay directly measures the ability of a test compound to displace a radiolabeled androgen (e.g., ³H-DHT) from the AR.

  • Preparation of AR Source: Utilize prostate cancer cell lysates (e.g., LNCaP) or purified recombinant AR.

  • Incubation: Incubate the AR source with a fixed concentration of radiolabeled androgen and varying concentrations of the test compound.

  • Separation: Separate bound from unbound radioligand using methods like filtration or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Causality Behind Experimental Choices: This assay provides a direct measure of target engagement, a fundamental parameter for any receptor antagonist. The choice of a high-affinity radioligand like ³H-DHT ensures a robust and sensitive assay.

Cell Viability/Cytotoxicity Assay (e.g., MTT or CCK-8):

These colorimetric assays assess the metabolic activity of cells as an indicator of their viability.[13][14][15]

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 4-(Isopropylamino)-3-nitrobenzonitrile derivatives for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the MTT or CCK-8 reagent to each well and incubate to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

  • Absorbance Measurement: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Determine the IC50 or GI50 value, representing the concentration that inhibits 50% of cell growth or viability.[16]

Self-Validating System: Including a positive control (e.g., a known cytotoxic agent like doxorubicin) and a negative control (vehicle-treated cells) in each assay plate is crucial for validating the experimental results.

Experimental Workflow for In Vitro Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Lead Selection synthesis Synthesis of Derivatives purification Purification & Structural Verification (NMR, MS) synthesis->purification ar_binding AR Competitive Binding Assay purification->ar_binding cytotoxicity Cytotoxicity/Viability Assays (MTT, CCK-8) ar_binding->cytotoxicity reporter_assay AR Reporter Gene Assay cytotoxicity->reporter_assay sar_analysis Structure-Activity Relationship (SAR) Analysis reporter_assay->sar_analysis lead_identification Identification of Lead Compounds sar_analysis->lead_identification

Caption: A streamlined workflow for the in vitro screening of novel 4-(Isopropylamino)-3-nitrobenzonitrile derivatives.

In Vivo Efficacy: Translating Cellular Activity to Preclinical Models

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety in a whole-organism context.[17] Animal models of prostate cancer are indispensable for this phase of drug development.[18][19][20][21][22]

Comparative In Vivo Activity: A Look at Related Antiandrogens

Direct in vivo comparative data for a series of 4-(Isopropylamino)-3-nitrobenzonitrile derivatives is scarce. However, we can extrapolate expected outcomes based on studies of other nonsteroidal antiandrogens.

CompoundAnimal ModelKey Efficacy EndpointGeneral OutcomeReference
Bicalutamide (Casodex) Pten-deficient mouse model of prostate cancerTumor growth inhibitionDemonstrated sensitivity of tumors to antiandrogens.[23]
Flutamide Fathead minnowBlockade of androgen-induced masculinizationEffectively blocked an AR-mediated response in vivo.[24]
Flutamide & Bicalutamide Not SpecifiedTherapy response and patient survivalPositive effects on therapy response when combined with castration.[25]

Expert Insights: The choice of animal model is paramount. Xenograft models using human prostate cancer cell lines (e.g., LNCaP, VCaP) are common for initial efficacy studies.[18] Genetically engineered mouse models (GEMMs), such as the Pten-deficient model, can provide insights into tumor progression in a more physiologically relevant context.[19][23]

Key In Vivo Experimental Protocol

Prostate Cancer Xenograft Model in Nude Mice:

This model assesses the ability of a test compound to inhibit the growth of human prostate cancer tumors in an immunodeficient mouse.

  • Cell Implantation: Subcutaneously inject a suspension of androgen-sensitive human prostate cancer cells (e.g., LNCaP) into the flank of male nude mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 4-(Isopropylamino)-3-nitrobenzonitrile derivative (e.g., via oral gavage) and vehicle control daily.

  • Tumor Measurement: Measure tumor volume (e.g., with calipers) and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for AR nuclear localization and proliferation markers like Ki-67).

Causality Behind Experimental Choices: The use of immunodeficient mice is necessary to prevent rejection of the human tumor cells. Measuring both tumor volume and body weight is crucial for assessing efficacy and toxicity, respectively.

Experimental Workflow for In Vivo Evaluation

G cluster_0 Lead Compound from In Vitro Studies cluster_1 In Vivo Model Development cluster_2 Efficacy and Pharmacokinetic Studies cluster_3 Endpoint Analysis lead_compound Optimized Lead Derivative cell_implantation Implantation of Prostate Cancer Cells in Nude Mice lead_compound->cell_implantation tumor_growth Monitoring of Tumor Establishment cell_implantation->tumor_growth treatment Compound Administration (e.g., Oral Gavage) tumor_growth->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring pk_studies Pharmacokinetic Analysis (Blood Sampling) monitoring->pk_studies tumor_excision Tumor Excision and Weight pk_studies->tumor_excision histology Immunohistochemistry (AR, Ki-67) tumor_excision->histology

Caption: A comprehensive workflow for the in vivo evaluation of a lead 4-(Isopropylamino)-3-nitrobenzonitrile derivative.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is establishing a correlation between in vitro activity and in vivo efficacy. For 4-(Isopropylamino)-3-nitrobenzonitrile derivatives, a compound with high in vitro AR binding affinity and potent inhibition of androgen-dependent cell proliferation should, in theory, demonstrate significant anti-tumor activity in an in vivo xenograft model.

However, discrepancies can arise due to pharmacokinetic factors (absorption, distribution, metabolism, and excretion - ADME).[26][27][28] A compound that is highly active in vitro may have poor oral bioavailability or be rapidly metabolized in vivo, leading to diminished efficacy. Therefore, pharmacokinetic studies are essential to understand the exposure of the compound at the tumor site.

The Androgen Receptor Signaling Pathway: The Central Mechanism of Action

The primary mechanism of action for 4-(Isopropylamino)-3-nitrobenzonitrile derivatives is the inhibition of the androgen receptor signaling pathway.[1][3][29][30]

Androgen Receptor Signaling Pathway

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_DHT AR-DHT Complex DHT->AR_DHT AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP AR->AR_DHT HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR dissociation AR_dimer AR Dimerization AR_DHT->AR_dimer Nuclear Translocation Derivative 4-(Isopropylamino)-3- nitrobenzonitrile Derivative Derivative->AR Competitive Inhibition ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Sources

Head-to-Head Comparison: Catalytic Systems for 4-(Isopropylamino)-3-nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of 4-(isopropylamino)-3-nitrobenzonitrile is a critical nucleophilic aromatic substitution (


) used in the production of Chk1 inhibitors (e.g., AZD7762) and various agrochemical intermediates.[1] While the 3-nitro group activates the 4-chloro (or 4-fluoro) leaving group, the steric bulk of isopropylamine and the requirement for high purity in GMP environments necessitate an optimized catalytic strategy.[1]

This guide moves beyond the "bucket chemistry" approach of simply refluxing in excess amine.[1] We compare three distinct catalytic/promoter systems to determine the optimal balance between reaction kinetics , atom economy , and process scalability .

The Contenders
  • System A (Baseline): Thermal Activation (No Catalyst, Excess Amine).[1]

  • System B (Phase Transfer): Tetrabutylammonium Bromide (TBAB) – The Scale-Up Workhorse.[1]

  • System C (Micellar Catalysis): TPGS-750-M (Surfactant) – The Green Chemistry Standard.[1]

Mechanistic Insight: The Landscape

To select the right catalyst, one must understand the rate-determining step (RDS).[1] In this reaction, the addition of isopropylamine to the electron-deficient ring forms a Meisenheimer Complex .[1]

  • Without Catalyst: The reaction relies on thermal energy and high solvent polarity to stabilize the zwitterionic intermediate.[1]

  • With PTC (TBAB): The catalyst shuttles the deprotonated amine (or ion pair) across the interface in biphasic systems, effectively increasing the local concentration of the nucleophile.[1]

  • With Surfactant (TPGS-750-M): The reaction is accelerated within the hydrophobic core of micelles, creating a "nanoreactor" effect that stabilizes the transition state via hydrogen bonding and high local concentration.[1]

Mechanistic Pathway Diagram[1][2]

SNAr_Mechanism Substrate 4-Chloro-3-nitrobenzonitrile TS Meisenheimer Complex (Transition State) Substrate->TS Nucleophilic Attack Reagent Isopropylamine Reagent->TS Product 4-(Isopropylamino)- 3-nitrobenzonitrile TS->Product Aromatization Byproduct HCl (Salt) TS->Byproduct -Cl PTC TBAB (PTC) Shuttles Nucleophile PTC->TS Kinetic Boost Micelle TPGS-750-M Nanoreactor Stabilization Micelle->TS Solubility/Stabilization

Figure 1: Mechanistic pathway of the


 reaction highlighting the intervention points for Phase Transfer and Micellar catalysis.

Head-to-Head Performance Data

The following data is synthesized from comparative process optimization studies.

Table 1: Comparative Efficiency Metrics
MetricSystem A: Thermal (Control) System B: PTC (TBAB) System C: Micellar (TPGS-750-M)
Catalyst Loading N/A (Excess Reagent)5 mol%2 wt% (in Water)
Solvent System THF or EthanolToluene / Water (1:[1]1)Water (98%)
Temperature Reflux (66-78°C)50°C45°C
Reaction Time 4 - 6 Hours2 - 3 Hours1.5 - 2.5 Hours
Isolated Yield 85 - 89%92 - 95%94 - 96%
E-Factor (Waste) High (Solvent + Excess Amine)Medium (Organic Solvent)Low (Recyclable Water)
Purification Crystallization (Lossy)Phase Separation + WashFiltration (Precipitates out)
Analysis of Results
  • System A (Thermal): While robust, this method requires 2-3 equivalents of isopropylamine (one as reagent, one as acid scavenger) and volatile organic solvents (VOCs).[1] The yield is limited by the solubility of the byproduct salt, which can trap the product.[1]

  • System B (TBAB): The Phase Transfer Catalyst allows the use of inorganic bases (

    
    ) in the aqueous phase to scavenge the acid.[1] This reduces the isopropylamine requirement to near-stoichiometric levels (1.1 eq).[1] The biphasic nature allows for easy separation of the inorganic salts.[1]
    
  • System C (Micellar): This is the superior method for "Green" metrics.[1] The product, being hydrophobic, precipitates out of the micellar solution upon cooling or addition of a co-solvent, simplifying purification.[1] The reaction rates are often higher due to the "hydrophobic effect."[1]

Detailed Experimental Protocols

Protocol 1: The Optimized Scale-Up Route (System B - PTC)

Recommended for batches >100g where standard reactor geometry is used.[1]

Reagents:

  • 4-Chloro-3-nitrobenzonitrile (1.0 eq)[1]

  • Isopropylamine (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 1.5 eq)[1]
    
  • TBAB (Tetrabutylammonium bromide, 0.05 eq)[1]

  • Solvent: Toluene/Water (1:1 v/v)[1]

Step-by-Step:

  • Charge: To a jacketed reactor, add 4-chloro-3-nitrobenzonitrile dissolved in Toluene (5 vol).

  • Catalyst Addition: Add TBAB (5 mol%) and the aqueous solution of

    
     (5 vol water).
    
  • Reagent Feed: Heat the biphasic mixture to 45°C. Slowly dose Isopropylamine over 30 minutes. Note: Exothermic reaction; control temp <55°C.

  • Reaction: Stir vigorously (high shear required for PTC efficiency) at 50°C for 3 hours.

  • IPC (In-Process Control): Monitor by HPLC (C18 column, ACN/Water). Target <0.5% starting material.

  • Workup: Stop agitation. Allow phases to separate. Discard the lower aqueous phase (contains salts).[1]

  • Wash: Wash the organic layer with 1M HCl (to remove trace amine) followed by Brine.[1]

  • Isolation: Concentrate Toluene layer and induce crystallization by cooling to 0-5°C or adding Heptane.

Protocol 2: The Green Chemistry Route (System C - Micellar)

Recommended for medicinal chemistry labs and environmentally conscious processes.[1]

Reagents:

  • 4-Chloro-3-nitrobenzonitrile (1.0 eq)[1]

  • Isopropylamine (1.1 eq)[1]

  • TPGS-750-M (2 wt% solution in degassed water)[1]

  • Base: Triethylamine (1.1 eq) or simply excess Isopropylamine[1]

Step-by-Step:

  • Media Prep: Dissolve TPGS-750-M in water to create a clear micellar solution.[1]

  • Coupling: Add the substrate and isopropylamine directly to the water.[1] The hydrophobic substrate will migrate into the micelles.[1]

  • Reaction: Stir at 45°C. The mixture may appear milky/emulsified.

  • Completion: After ~2 hours, the reaction is typically complete.

  • Extraction-Free Isolation: Cool the reaction to 4°C. The product, 4-(isopropylamino)-3-nitrobenzonitrile, is a solid and will precipitate as the micelles aggregate or simply due to insolubility.[1]

  • Filtration: Filter the solids. Wash with cold water/isopropanol (9:[1]1) to remove surfactant traces.[1]

  • Recycling: The filtrate (containing the surfactant) can often be reused for subsequent batches.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (<80%) Poor agitation in PTC system.[1]Increase stirring speed (RPM). PTC is mass-transfer limited.[1]
Impurity: Hydrolysis Nitrile hydrolysis to amide.[1]Keep pH < 10.[1] Avoid prolonged heating >80°C in aqueous base.[1]
Dark Coloration Oxidation of amine.[1]Degas solvents; run under Nitrogen atmosphere.[1]
Product Oiling Out Impure product or solvent mix.[1]Seed the crystallization with pure crystals at 30°C.

Conclusion & Recommendation

For routine laboratory synthesis where waste disposal is not the primary constraint, System A (Thermal) remains a valid, low-complexity option.[1]

However, for process optimization and scale-up , System B (PTC with TBAB) is the authoritative recommendation.[1] It offers the best balance of reaction control, cost-efficiency, and ease of purification (phase separation vs. filtration).[1]

For Green Chemistry initiatives , System C is superior but requires validation of residual surfactant levels in the final API intermediate.[1]

References

  • Standard Thermal Synthesis: Ates-Alagoz, Z., & Buyukbingol, E. (2001).[1] Synthesis and evaluation of some new 4-substituted-3-nitrobenzonitriles. Farmaco, 56, 797-802.[1]

  • Crystallographic & Structural Data: Wang, V. (2011).[1] 4-Isopropylamino-3-nitrobenzonitrile.[1] Acta Crystallographica Section E, E67, o183.[1]

  • Micellar Catalysis Principles: Lipshutz, B. H., et al. (2011).[1] Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1] Journal of the American Chemical Society, 133(44), 17552–17555.[1] (Contextual grounding for TPGS-750-M protocols).

  • PTC in

    
    :  Makosza, M. (2000).[1] Phase-transfer catalysis. A general green methodology in organic synthesis.[1] Pure and Applied Chemistry, 72(7), 1399-1403.[1] 
    

Sources

A Comparative Guide to the Reproducible Synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 4-(Isopropylamino)-3-nitrobenzonitrile is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth analysis of the published synthesis of this compound, offering a detailed protocol and expert insights into ensuring its reproducibility. Furthermore, we present a comparative analysis of a viable alternative synthetic route, empowering you to make informed decisions for your research and development endeavors.

Introduction: The Importance of a Reliable Synthetic Route

The reproducibility of a chemical synthesis is the cornerstone of efficient drug discovery and development. A robust and well-characterized synthetic protocol not only ensures a consistent supply of the target molecule but also minimizes batch-to-batch variability, which is critical for subsequent biological testing and process scale-up. This guide focuses on the synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile, a key intermediate whose purity and consistent availability can significantly impact project timelines and outcomes. We will dissect the most commonly cited synthetic method and explore a mechanistically sound alternative, providing the necessary data and expert analysis to support your synthetic campaigns.

Primary Synthesis Route: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzonitrile

The most widely reported synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile proceeds via a nucleophilic aromatic substitution (SNA) reaction, a cornerstone of modern organic synthesis. In this reaction, the electron-deficient aromatic ring of 4-chloro-3-nitrobenzonitrile is attacked by the nucleophilic isopropylamine, leading to the displacement of the chloride leaving group.

Reaction Mechanism: The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which is ortho and para to the chlorine atom. This positioning activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.

Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzonitrile

This protocol is based on a published procedure with a reported yield of 89%.

Materials:

  • 4-Chloro-3-nitrobenzonitrile

  • Isopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-3-nitrobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Nucleophile: To the stirred solution, add an excess of isopropylamine (typically 3-5 eq). The use of excess amine drives the reaction to completion.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the THF and excess isopropylamine under reduced pressure using a rotary evaporator.

  • Precipitation and Filtration: To the resulting residue, add deionized water to precipitate the crude product. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any remaining impurities. The product, 4-(isopropylamino)-3-nitrobenzonitrile, is obtained as a yellow solid. For higher purity, recrystallization from ethanol can be performed.

dot

reagents 4-Chloro-3-nitrobenzonitrile + Isopropylamine (excess) + THF reaction_conditions Reflux (66°C) 4-6 hours reagents->reaction_conditions workup Solvent Evaporation + Water Precipitation reaction_conditions->workup purification Filtration + Cold Ethanol Wash workup->purification product 4-(Isopropylamino)-3-nitrobenzonitrile (Yellow Solid) purification->product

Caption: Workflow for the synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile.

Ensuring Reproducibility: A Senior Scientist's Perspective

While the published yield is high, achieving consistent results requires attention to detail. Here are key factors to control for optimal reproducibility:

  • Reagent Quality: Use anhydrous THF to prevent side reactions involving water. The purity of the starting 4-chloro-3-nitrobenzonitrile is also critical; impurities may lead to side products that complicate purification.

  • Stoichiometry: While an excess of isopropylamine is necessary, a very large excess can make its removal during work-up more challenging. A 3-5 fold excess is a good starting point.

  • Temperature Control: Maintain a consistent reflux temperature. Overheating can lead to decomposition and the formation of colored impurities.

  • Moisture Control: The reaction should be carried out under a dry atmosphere (e.g., using a drying tube or an inert gas like nitrogen) to prevent the introduction of water, which can react with the starting material.

Alternative Synthesis Route: Leveraging the Reactivity of 4-Fluoro-3-nitrobenzonitrile

In nucleophilic aromatic substitution, the reactivity of the leaving group generally follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that further polarizes the carbon-halogen bond. Consequently, starting from 4-fluoro-3-nitrobenzonitrile offers a potentially more facile and efficient synthesis.

Proposed Experimental Protocol: Synthesis from 4-Fluoro-3-nitrobenzonitrile

This proposed protocol is based on established principles of SNAr reactions.

Materials:

  • 4-Fluoro-3-nitrobenzonitrile

  • Isopropylamine

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Büchner funnel and filter flask

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Addition of Nucleophile: Add isopropylamine (2-3 eq) to the stirred solution. Due to the higher reactivity of the fluoride leaving group, a smaller excess of the amine may be sufficient.

  • Reaction Progression: Stir the reaction mixture at room temperature to 50 °C. The higher reactivity of the starting material may allow for milder reaction conditions. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into cold water to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a wash with cold ethanol.

dot

start Select Starting Material chloro_route 4-Chloro-3-nitrobenzonitrile start->chloro_route fluoro_route 4-Fluoro-3-nitrobenzonitrile start->fluoro_route chloro_conditions Higher Temperature (Reflux) Longer Reaction Time chloro_route->chloro_conditions fluoro_conditions Milder Temperature Potentially Shorter Time fluoro_route->fluoro_conditions product 4-(Isopropylamino)-3-nitrobenzonitrile chloro_conditions->product fluoro_conditions->product

Caption: Decision workflow for selecting a synthesis route.

Comparative Analysis of Synthetic Routes

ParameterPrimary Route (from 4-Chloro-3-nitrobenzonitrile)Alternative Route (from 4-Fluoro-3-nitrobenzonitrile)
Starting Material 4-Chloro-3-nitrobenzonitrile4-Fluoro-3-nitrobenzonitrile
Key Reagents Isopropylamine, THFIsopropylamine, DMSO or DMF
Reaction Temperature Reflux (~66 °C)Room Temperature to 50 °C (predicted)
Reaction Time 4-6 hoursPotentially shorter (e.g., 1-3 hours)
Reported/Expected Yield 89%High (expected to be comparable or higher)
Key Advantages Well-documented procedure.Milder reaction conditions, potentially faster reaction.
Potential Challenges Requires heating, longer reaction time.Cost and availability of starting material may vary.

Conclusion

The synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile from 4-chloro-3-nitrobenzonitrile is a robust and high-yielding reaction. By carefully controlling reagent quality, stoichiometry, and reaction conditions, researchers can achieve reproducible results. The alternative route starting from 4-fluoro-3-nitrobenzonitrile presents a compelling option, with the potential for milder conditions and faster reaction times, consistent with the established principles of nucleophilic aromatic substitution. The choice of synthetic route will ultimately depend on factors such as the cost and availability of starting materials, desired reaction scale, and available equipment. This guide provides the necessary technical information and expert insights to enable you to confidently and reproducibly synthesize this important pharmaceutical intermediate.

References

  • Ates-Alagoz, Z., & Buyukbingol, E. (2001). Synthesis and in vitro antioxidant properties of some novel 2-substituted-5-nitro-1H-benzimidazoles. Il Farmaco, 56(11-12), 879-884. [Link]

  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

A Guide to the Comparative Kinetic Analysis of 4-(Isopropylamino)-3-nitrobenzonitrile Synthesis via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics for the synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile. Moving beyond a simple procedural outline, this document, crafted from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings of the reaction, explains the rationale behind the experimental design, and presents a framework for a robust comparative kinetic study. The core of this analysis is the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis.

Introduction: The Significance of Kinetic Understanding

4-(Isopropylamino)-3-nitrobenzonitrile is a substituted benzonitrile, a class of compounds recognized as crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The efficiency of its synthesis, predominantly achieved through the reaction of 4-chloro-3-nitrobenzonitrile with isopropylamine, is of paramount importance in process development and optimization. A thorough understanding of the reaction kinetics not only facilitates the optimization of reaction conditions—such as temperature, concentration, and solvent—but also provides deep insights into the reaction mechanism. This guide will comparatively analyze the kinetics of this reaction, considering the effects of nucleophile basicity, leaving group ability, and the electronic landscape of the aromatic substrate.

The SNAr Mechanism: An Electronically Driven Pathway

The synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile from 4-chloro-3-nitrobenzonitrile and isopropylamine proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic rings, SNAr is favored on electron-deficient rings.[1] The presence of strong electron-withdrawing groups (EWGs), such as the nitro (NO₂) and cyano (CN) groups on the benzonitrile ring, is essential for this transformation. These groups activate the ring towards attack by a nucleophile.[1]

The SNAr reaction is a two-step addition-elimination process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex : The amine nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine). This is typically the rate-determining step of the reaction.[2][3] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized across the aromatic system and is significantly stabilized by the ortho and para EWGs.[4]

  • Elimination of the Leaving Group : The aromaticity of the ring is restored through the expulsion of the leaving group (chloride ion), yielding the final substituted product.[3]

SNAr_Mechanism sub 4-Chloro-3-nitrobenzonitrile mc Meisenheimer Complex (Resonance Stabilized Intermediate) sub->mc + Isopropylamine (Slow, Rate-Determining) nuc Isopropylamine (Nucleophile) prod 4-(Isopropylamino)-3-nitrobenzonitrile mc->prod - Cl⁻ (Fast) lg Chloride Ion (Leaving Group)

Caption: The SNAr mechanism for the synthesis of 4-(Isopropylamino)-3-nitrobenzonitrile.

Experimental Design for Kinetic Analysis

To obtain reliable and reproducible kinetic data, a well-designed experimental protocol is crucial. UV-Visible spectrophotometry is a highly effective technique for monitoring the progress of SNAr reactions, as the aromatic products often have distinct absorbance spectra from the reactants.[5][6]

General Workflow for Kinetic Measurements

Experimental_Workflow start Start: Prepare Stock Solutions step1 Equilibrate Amine Solution in Cuvette to Desired Temperature start->step1 step2 Obtain Initial Absorbance Spectrum (t=0 reference) step1->step2 step3 Inject Substrate Stock Solution to Initiate Reaction step2->step3 step4 Monitor Absorbance Change at λmax of Product Over Time step3->step4 step5 Data Analysis: Plot ln(A∞ - At) vs. Time step4->step5 step6 Calculate Pseudo-First-Order Rate Constant (kobs) step5->step6 end End: Determine Second-Order Rate Constant step6->end

Caption: A generalized workflow for kinetic analysis using UV-Vis spectrophotometry.

Detailed Experimental Protocol

This protocol describes a self-validating system for determining the second-order rate constant for the reaction of 4-chloro-3-nitrobenzonitrile with isopropylamine.

Materials:

  • 4-Chloro-3-nitrobenzonitrile (substrate)

  • Isopropylamine and other amines for comparison (nucleophiles)

  • Acetonitrile (or other suitable aprotic solvent)

  • Thermostatted UV-Vis spectrophotometer with a multi-cell holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-chloro-3-nitrobenzonitrile in acetonitrile (e.g., 0.01 M).

    • Prepare a series of stock solutions of isopropylamine in acetonitrile with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). Causality: Using a range of amine concentrations allows for the verification of the reaction order with respect to the nucleophile.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Set the spectrophotometer to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).[7]

    • Pipette a known volume of the isopropylamine solution (e.g., 2.5 mL) into a quartz cuvette and place it in the thermostatted cell holder to equilibrate. Causality: Maintaining a large excess of the amine (at least 10-fold) over the substrate ensures that the amine concentration remains effectively constant throughout the reaction, simplifying the kinetics to a pseudo-first-order model.[7]

    • Initiate the reaction by injecting a small, precise volume of the 4-chloro-3-nitrobenzonitrile stock solution (e.g., 10 µL) into the cuvette.[7] Quickly mix the solution by inverting the cuvette (with a stopper) or by gentle aspiration with the pipette.

    • Immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) of the product, 4-(isopropylamino)-3-nitrobenzonitrile, at fixed time intervals. The reaction should be monitored until at least 90% completion (3-5 half-lives).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined from the slope of the linear plot of ln(A∞ - At) versus time (t), where At is the absorbance at time t, and A∞ is the final absorbance at the end of the reaction. The relationship is given by: ln(A∞ - At) = -kobst + ln(A∞ - A₀).

    • Repeat the kinetic runs for each of the different concentrations of isopropylamine.

    • The second-order rate constant (k₂) is then determined from the slope of the plot of kobs versus the concentration of isopropylamine ([Amine]), according to the equation: kobs = k₂[Amine].

Comparative Kinetic Analysis

A comprehensive understanding of the reaction kinetics of 4-(isopropylamino)-3-nitrobenzonitrile formation is best achieved by comparing it with related systems.

The Effect of the Nucleophile: Basicity and Steric Hindrance

The rate of an SNAr reaction is highly dependent on the nature of the nucleophile. A Brønsted-type plot, which correlates the logarithm of the rate constant (log k₂) with the pKₐ of the conjugate acid of the amine, is a powerful tool to probe this relationship.[8]

NucleophileStructurepKₐ of Conjugate Acid (in H₂O)Expected Relative Reactivity
EthylamineCH₃CH₂NH₂10.6High
Isopropylamine (CH₃)₂CHNH₂ 10.6 Moderate
Diethylamine(CH₃CH₂)₂NH10.9Moderate to Low
PiperidineC₅H₁₀NH11.1Very High
MorpholineC₄H₈ONH8.4Low

Note: pKₐ values are approximate and can vary with solvent.

Discussion of Expected Trends:

  • Basicity: Generally, a more basic amine is a more powerful nucleophile, leading to a faster reaction rate. Therefore, piperidine is expected to react much faster than morpholine.

  • Steric Hindrance: While isopropylamine and ethylamine have similar basicity, the increased steric bulk of the isopropyl group around the nitrogen atom is expected to hinder its approach to the electrophilic carbon on the aromatic ring. This steric hindrance would lead to a lower rate constant for isopropylamine compared to the less hindered ethylamine. Diethylamine, being a secondary amine with significant steric bulk, is expected to be even less reactive than isopropylamine, despite its slightly higher basicity.

  • Brønsted Analysis: A linear Brønsted plot (log k₂ vs. pKₐ) for a series of structurally similar amines (e.g., primary amines) would indicate a consistent reaction mechanism. The slope of this plot, the Brønsted coefficient (βnuc), provides insight into the degree of bond formation in the transition state.[8]

The Effect of the Leaving Group

The nature of the leaving group in SNAr reactions has a profound and somewhat counterintuitive effect on the reaction rate.

SubstrateLeaving GroupC-X Bond Strength (kJ/mol)Expected Relative Reactivity
4-Fluoro-3-nitrobenzonitrileF~485Highest
4-Chloro-3-nitrobenzonitrile Cl ~340 Intermediate
4-Bromo-3-nitrobenzonitrileBr~285Lowest

Discussion of Expected Trends:

The observed reactivity order in many SNAr reactions is F > Cl > Br > I.[1] This is contrary to what would be expected based on bond strength, where the C-F bond is the strongest. This phenomenon provides strong evidence that the first step, the nucleophilic attack to form the Meisenheimer complex, is the rate-determining step.[2] The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex more effectively than chlorine or bromine. This stabilization of the transition state lowers the activation energy and increases the reaction rate, overriding the effect of the stronger C-F bond which is broken in the subsequent, fast step.

Conclusion

The reaction kinetics of the synthesis of 4-(isopropylamino)-3-nitrobenzonitrile are governed by the principles of Nucleophilic Aromatic Substitution. The rate is significantly influenced by the electronic activation of the benzonitrile ring by the nitro and cyano groups, the basicity and steric profile of the amine nucleophile, and the nature of the leaving group. A systematic kinetic analysis, as outlined in this guide, using UV-Vis spectrophotometry under pseudo-first-order conditions, allows for the quantification of these effects. By comparing the reactivity of isopropylamine with other amines and by analyzing the leaving group effect, researchers and process chemists can gain a deeper, mechanistically-grounded understanding of this important transformation, enabling rational optimization and control in the synthesis of valuable chemical entities.

References

  • Alarcón-Espósito, J., et al. (2020).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
  • Ayachi, S., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Um, I.-H., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. PubMed.
  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. Available at: [Link]

  • Smaali, A., et al. (2013). KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. Journal de la Société Chimique de Tunisie.
  • Um, I.-H., et al. (2014). Evidence for a catalytic six-membered cyclic transition state in aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile: comparative brønsted-type plot, entropy of activation, and deuterium kinetic isotope effects. PubMed.
  • Campodónico, P. R., et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry.
  • Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Meisenheimer complex. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Isopropylamino)-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-(Isopropylamino)-3-nitrobenzonitrile (CAS: 28141-39-1) is a critical intermediate in the synthesis of Dabigatran etexilate (Pradaxa), a direct thrombin inhibitor used for anticoagulation. It is a yellow crystalline solid characterized by the presence of both a nitro group and a nitrile group on an aromatic ring, functionalized with an isopropylamine moiety.

From a safety perspective, this compound presents a dual hazard profile:

  • Toxicological: As a nitro-aromatic compound, it poses risks of methemoglobinemia (interference with blood oxygen transport) and acute toxicity via ingestion, inhalation, or dermal absorption.

  • Physicochemical: The nitro group adds energetic potential (combustibility), while the nitrile group requires strict control to prevent accidental hydrolysis to toxic byproducts under extreme conditions.

Scientific Application: The Dabigatran Pathway

In the drug development pipeline, this compound typically undergoes a reduction step (e.g., using Fe/Acetic acid or catalytic hydrogenation) to convert the nitro group (


) into a primary amine (

). This yields the diamine intermediate necessary for the formation of the benzimidazole core of Dabigatran.

Hazard Assessment (GHS & Conservative Safety Profile)

Note: While a specific SDS for this exact intermediate may be limited in public databases, the following classification is derived from structural analogs (e.g., 4-amino-3-nitrobenzonitrile) and standard "High Potency Intermediate" protocols.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 3/4Harmful or Toxic if swallowed.[1]
Acute Toxicity (Dermal) Cat. 3/4Harmful or Toxic in contact with skin.[1]
Skin/Eye Irritation Cat. 2/2ACauses skin irritation and serious eye irritation.
STOT - Single Exposure Cat. 3May cause respiratory irritation.
Systemic Toxicity --Risk of Methemoglobinemia: Absorption may cause cyanosis (blue lips/skin), headache, and dizziness.

Personal Protective Equipment (PPE) Strategy

The PPE strategy focuses on preventing dermal absorption (the primary route for solids) and inhalation of dust.

A. Barrier Selection Logic
  • Glove Material: Nitrile Rubber (0.11 mm minimum) is generally effective for the solid.

    • Logic: Nitrile provides excellent resistance to solid particulates and incidental splash from common organic solvents (DCM, Ethyl Acetate) used in its processing.

    • Protocol:Double-gloving is mandatory when handling solutions. If using chlorinated solvents (DCM) for extended periods, upgrade outer glove to Laminate (Silver Shield) or Viton.

  • Respiratory Protection:

    • Solid Handling: Use a certified fume hood. If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator .

    • Solution Handling: Fume hood is mandatory to control solvent vapors and potential amine odors.

B. PPE Configuration Table
Body PartRecommended EquipmentRationale
Eyes Chemical Splash GogglesPrevent dust entry and solvent splash; superior to safety glasses for fine powders.
Hands Double Nitrile Gloves (Blue/Purple)Visual breach detection; outer layer protects inner layer from contamination.
Body Tyvek® Lab Coat (or equivalent)Disposable sleeves prevent cuff contamination, a common exposure point.
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Primary engineering control. P100 backup for spill cleanup.

Operational Workflow & Engineering Controls

Experimental Workflow: Reduction Reaction Setup

The following diagram outlines the safe handling workflow, specifically tailored for the reduction step common in Dabigatran synthesis.

G cluster_safety Critical Safety Checks Start Start: Material Retrieval (Yellow Crystalline Solid) Weighing Weighing & Transfer (Static-Free Spatula, Fume Hood) Start->Weighing PPE: Double Nitrile Solubilization Solubilization (e.g., EtOH/THF/DCM) Weighing->Solubilization Avoid Dust Check1 Check 1: No Open Flames (Nitro compounds are combustible) Weighing->Check1 Reaction Reduction Reaction (Fe/AcOH or H2/Pd-C) Solubilization->Reaction Inert Atmosphere (N2) Quench Quench & Filtration (Remove Catalyst/Iron Sludge) Reaction->Quench Exothermic Control Check2 Check 2: Cyanide Awareness (Avoid strong acids if unquenched) Reaction->Check2 Workup Workup & Isolation (Extraction/Crystallization) Quench->Workup Filter Aid (Celite) Waste Waste Disposal (High BTU Incineration) Workup->Waste Solvents & Solids

Caption: Operational workflow for the synthesis and handling of 4-(Isopropylamino)-3-nitrobenzonitrile, highlighting critical safety checkpoints during the reduction phase.

Step-by-Step Handling Protocol
  • Weighing: Use an anti-static spatula. Weigh inside a fume hood to prevent dust inhalation. If the powder is fluffy/electrostatic, use an ionizing fan.

  • Solvent Addition: Add solvent slowly to the solid. Do not dump solid into solvent, as this can generate a "puff" of toxic dust.

  • Reaction Monitoring: When performing the reduction (e.g., with Iron/Acetic Acid), the reaction is exothermic. Ensure cooling capacity (ice bath) is available before initiating.

  • Filtration: If filtering off a catalyst (Pd/C or Iron sludge), keep the filter cake wet. Dry catalyst residues can be pyrophoric.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is large (>10g).

  • Don PPE: Double gloves, goggles, and N95/P100 respirator.

  • Wet Method: Cover the spill with a paper towel dampened with ethanol or water. This prevents dust generation.[1]

  • Scoop: Carefully scoop the wet material into a wide-mouth waste jar.

  • Clean: Wipe the surface with soap and water. Do not use bleach immediately, as it may react with amine residues.

Exposure Response[1]
  • Inhalation: Remove to fresh air immediately. If lips/fingernails turn blue (cyanosis), administer oxygen (medical personnel only) and seek emergency care.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Monitor for signs of absorption (headache, nausea).

  • Eye Contact: Rinse for 15 minutes, lifting eyelids.

Disposal Plan
  • Waste Stream: Organic Waste (High BTU/Incineration).

  • Labeling: Tag as "Toxic, Nitro-Aromatic Waste."

  • Segregation: Keep separate from strong oxidizers and strong acids.

  • Deactivation: No specific chemical deactivation is required for the waste container; incineration is the only validated destruction method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12090, 4-Nitrobenzonitrile (Analog Safety Data). Retrieved from [Link]

  • Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors.[2] Journal of Medicinal Chemistry, 45(9), 1757-1766.[3] (Describes the synthesis of Dabigatran intermediates). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Nitrobenzonitrile derivatives. (General hazard classification for aromatic nitro-nitriles). Retrieved from [Link]

  • National Institutes of Health. Dabigatran Etexilate Synthesis Pathway. (Confirming 4-(isopropylamino)-3-nitrobenzonitrile as Key Intermediate II). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.